molecular formula C43H61N7O13 B15565314 Arylomycin B5

Arylomycin B5

Numéro de catalogue: B15565314
Poids moléculaire: 884.0 g/mol
Clé InChI: YZFXUGJZTDPGPW-BTVCVBJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Arylomycin B5 is an oligopeptide.
This compound has been reported in Streptomyces with data available.

Propriétés

Formule moléculaire

C43H61N7O13

Poids moléculaire

884.0 g/mol

Nom IUPAC

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(11-methyldodecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C43H61N7O13/c1-24(2)14-12-10-8-7-9-11-13-15-35(53)48(5)33(23-51)41(58)45-25(3)39(56)44-22-36(54)49(6)37-28-16-17-34(52)29(21-28)30-18-27(20-32(38(30)55)50(62)63)19-31(43(60)61)47-40(57)26(4)46-42(37)59/h16-18,20-21,24-26,31,33,37,51-52,55H,7-15,19,22-23H2,1-6H3,(H,44,56)(H,45,58)(H,46,59)(H,47,57)(H,60,61)/t25-,26+,31?,33-,37?/m1/s1

Clé InChI

YZFXUGJZTDPGPW-BTVCVBJKSA-N

Origine du produit

United States

Foundational & Exploratory

Arylomycin B5: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antibiotics with unique mechanisms of action. The arylomycins, a class of cyclic lipopeptides, represent a promising family of antibiotics. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Arylomycin B5, a member of the arylomycin family produced by Streptomyces sp. Detailed experimental protocols, quantitative antibacterial activity data, and visualizations of key biological and experimental workflows are presented to serve as a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

Introduction

Arylomycins are a class of natural product antibiotics first isolated from Streptomyces.[1] They are characterized by a biaryl-bridged macrocyclic core and a lipid tail. The arylomycin family is broadly categorized into A and B series, with the latter distinguished by a nitro group on the tyrosine residue within the macrocycle.[1] These compounds exhibit antibacterial activity, primarily against Gram-positive bacteria, by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion.[2] This novel mechanism of action makes the arylomycins an attractive scaffold for the development of new therapeutics to combat antibiotic-resistant pathogens. This guide focuses on this compound, providing a detailed technical overview for its study and potential development.

Discovery and Production

Producing Organism

Arylomycins A and B were first discovered and isolated from the bacterial strain Streptomyces sp. Tü 6075.[3] This strain was isolated from a soil sample and identified through taxonomic analysis.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces sp. Tü 6075. The following protocol is based on established methods for arylomycin production.[1]

2.2.1. Media Composition

  • Seed Medium (per liter):

    • Glucose: 4 g

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • pH adjusted to 7.3 before sterilization

  • Production Medium (MGP; per liter):

    • Mannitol: 20 g

    • Glucose: 20 g

    • Pea Flour: 20 g

    • Yeast Extract: 5 g

    • KH₂PO₄: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 4 g

2.2.2. Fermentation Conditions

  • Inoculum Preparation: A well-sporulated culture of Streptomyces sp. Tü 6075 from an agar (B569324) plate is used to inoculate a 100 mL Erlenmeyer flask containing 25 mL of seed medium. The culture is incubated for 48-72 hours at 28°C on a rotary shaker at 120 rpm.

  • Production Culture: The seed culture is then used to inoculate a 2 L Erlenmeyer flask containing 500 mL of the production medium.

  • Incubation: The production culture is incubated for 72-96 hours at 28°C on a rotary shaker at 120 rpm.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components.[1]

Extraction
  • Adsorption: After fermentation, the culture broth is mixed with Amberlite XAD-16 resin (5% w/v) and shaken for 2 hours to adsorb the arylomycins.

  • Resin Collection and Washing: The resin is collected by filtration and washed with deionized water to remove hydrophilic impurities.

  • Elution: The arylomycins are eluted from the resin using acetone (B3395972). The acetone extract is then concentrated under reduced pressure to yield a crude extract.

  • Mycelium Extraction: The mycelial cake is separated from the culture broth by centrifugation and extracted with acetone. The acetone extract is concentrated to dryness.

  • Solvent Partitioning: The dried crude extracts from both the resin and mycelium are dissolved in a small volume of methanol (B129727) and partitioned against n-heptane to remove lipids. The methanolic phase, containing the arylomycins, is collected and dried.

Chromatographic Purification

3.2.1. Preparative High-Performance Liquid Chromatography (HPLC)

The crude extract is subjected to preparative HPLC for the separation of this compound.

  • Column: A reversed-phase C18 column (e.g., Nucleosil 100 C18, 7 µm, 250 x 21 mm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 40% to 70% B over 30 minutes.

  • Flow Rate: 18 mL/min.

  • Detection: UV at 280 nm and 360 nm.

Fractions corresponding to the Arylomycin B peaks are collected, pooled, and lyophilized to yield the purified compound.

Structural Characterization

The structure of this compound, along with other arylomycins, was elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to determine the connectivity of atoms and the overall structure.[4]

  • Edman Degradation: To determine the amino acid sequence.[4]

  • Chiral Gas Chromatography (GC): To determine the stereochemistry of the amino acids.[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial type I signal peptidase (SPase).[2] SPase is a crucial enzyme for the secretion of many proteins in bacteria. By inhibiting this enzyme, this compound disrupts protein translocation across the cytoplasmic membrane, leading to a cascade of events that ultimately result in bacterial cell death.

Arylomycin_B5_Mechanism_of_Action cluster_bacterium Bacterial Cell Precursor_Protein Precursor Protein (with signal peptide) Protein_Secretion_Pathway Protein Secretion Pathway Precursor_Protein->Protein_Secretion_Pathway Enters SPase Type I Signal Peptidase (SPase) Mature_Protein Mature Protein SPase->Mature_Protein Cleaves signal peptide Cell_Death Cell Death Arylomycin_B5 This compound Arylomycin_B5->SPase Inhibits Protein_Secretion_Pathway->SPase Processed by

This compound inhibits bacterial Type I Signal Peptidase.

Antibacterial Activity

This compound demonstrates activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a representative Arylomycin B compound and compares it with other arylomycins and standard-of-care antibiotics against key bacterial pathogens.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coli
Arylomycin A-C16 >128 µg/mL[5]>128 µg/mL[5]8 µg/mL[6]>128 µg/mL[5]
Arylomycin B-C16 >128 µg/mL[5]>128 µg/mL[5]8 µg/mL[5]>128 µg/mL[5]
Vancomycin 1-2 µg/mL[7]1-2 µg/mL[7]0.25-0.5 µg/mL[8]Resistant
Linezolid 0.5-2 mg/L[9]0.5-2 mg/L[9]0.5-2 mg/L[9]Resistant
Daptomycin 0.03-1 µg/mL[10]0.03-1 µg/mL[10]0.12-1 µg/mL[10]Resistant

Experimental Workflows

Discovery and Isolation Workflow

The overall process from the initial screening of Streptomyces to the isolation of pure this compound can be visualized as a sequential workflow.

Arylomycin_B5_Discovery_and_Isolation_Workflow Soil_Sample_Collection Soil Sample Collection Streptomyces_Isolation Isolation of Streptomyces Strains Soil_Sample_Collection->Streptomyces_Isolation Fermentation Submerged Fermentation Streptomyces_Isolation->Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification HPLC Purification Extraction->Purification Structure_Elucidation Structural Characterization (NMR, MS) Purification->Structure_Elucidation Biological_Assay Antibacterial Activity Testing Purification->Biological_Assay

Workflow for the discovery and isolation of this compound.
Biosynthetic Pathway

Arylomycins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster encodes the enzymes responsible for the assembly of the peptide backbone, the incorporation of non-proteinogenic amino acids, the biaryl linkage formation, and the attachment of the lipid tail.

Arylomycin_B_Biosynthesis Precursor_Synthesis Precursor Synthesis (Amino Acids, Fatty Acids) NRPS_Assembly NRPS Assembly Line Precursor_Synthesis->NRPS_Assembly Peptide_Chain_Elongation Peptide Chain Elongation NRPS_Assembly->Peptide_Chain_Elongation Biaryl_Coupling Biaryl Coupling Peptide_Chain_Elongation->Biaryl_Coupling Nitration Nitration of Tyrosine Biaryl_Coupling->Nitration Release_and_Cyclization Release and Cyclization Nitration->Release_and_Cyclization Arylomycin_B Arylomycin B Release_and_Cyclization->Arylomycin_B

Simplified biosynthetic pathway of Arylomycin B.

Conclusion

This compound, and the broader arylomycin family, represent a class of antibiotics with a novel mechanism of action that holds promise for future antibacterial therapies. This technical guide provides a consolidated resource of the essential information and methodologies required for the study of this compound, from its production by Streptomyces to its isolation and characterization. The detailed protocols and compiled data are intended to facilitate further research into this important class of natural products and accelerate the development of new antibiotics to address the critical challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Mechanism of Action of Arylomycin B on Signal Peptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arylomycin family of antibiotics represents a promising class of natural products with a novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1][2] This enzyme is crucial for bacterial viability, playing an essential role in the general secretory pathway by cleaving N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[3][4] Arylomycins are structurally characterized as biaryl-bridged lipopeptides.[5] The Arylomycin B series is distinguished from the Arylomycin A series by the presence of a nitro substitution on the tyrosine residue within its core macrocycle.[5] This guide provides a detailed technical overview of the mechanism of action of Arylomycin B on signal peptidase, with a focus on Arylomycin B-C16 as a representative molecule of this class, due to the limited availability of specific data on Arylomycin B5.

Core Mechanism of Action

Arylomycins exert their antibacterial effect by binding to and inhibiting type I signal peptidase (SPase).[6] This inhibition disrupts the processing of a wide range of preproteins, leading to their accumulation in the cytoplasmic membrane.[3] The toxic buildup of these unprocessed proteins compromises membrane integrity and vital cellular processes, ultimately resulting in bacterial cell death or growth inhibition. The activity of arylomycins can be either bactericidal or bacteriostatic, depending on the bacterial species and its growth phase.[3]

The binding of arylomycins to SPase is thought to mimic the binding of its natural preprotein substrates.[7] The lipopeptide tail of the arylomycin molecule is a key determinant of its interaction with the enzyme and its overall activity.[7]

Quantitative Data: In Vitro Activity of Arylomycin B-C16

The antibacterial activity of Arylomycin B-C16 has been evaluated against a panel of both wild-type and genetically modified bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the table below.

Bacterial StrainGenotypeArylomycin B-C16 MIC (µg/mL)
Staphylococcus epidermidisWild TypePotent activity reported
Staphylococcus aureusWild Type>128
Staphylococcus aureusMutant (Pro to Ser)Activity reported
Escherichia coliWild Type>128
Escherichia coliMutant (Pro to Leu)Activity reported
Pseudomonas aeruginosaWild Type>128
Pseudomonas aeruginosaMutant (Pro to Leu)Activity reported
Streptococcus agalactiaeWild Type8

Note: Specific MIC values for S. epidermidis and the mutant strains of S. aureus, E. coli, and P. aeruginosa with Arylomycin B-C16 were not explicitly quantified in the provided search results but were stated to be comparable to Arylomycin A/C-C16 activity against sensitive strains. The "Pro to Ser/Leu" mutations refer to a change in a key proline residue in the SPase enzyme that confers natural resistance in many wild-type strains.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy. A detailed protocol for determining the MIC of arylomycins is as follows:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into an appropriate liquid growth medium (e.g., Mueller-Hinton Broth). Incubate the culture overnight at 37°C with shaking.

  • Standardization of Inoculum: Dilute the overnight culture in fresh medium to achieve a standardized cell density, typically corresponding to a specific optical density at 600 nm (OD600). This is to ensure a consistent number of bacteria are used in each test.

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the Arylomycin B compound in a 96-well microtiter plate using the appropriate growth medium. The concentration range should be chosen to span the expected MIC value.

  • Inoculation: Add a standardized volume of the diluted bacterial culture to each well of the microtiter plate, resulting in a final target bacterial concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.

Signal Peptidase (SPase) Activity Assay

In vitro assays to measure the enzymatic activity of SPase and its inhibition by arylomycins are crucial for mechanistic studies. A representative protocol is outlined below:

  • Enzyme and Substrate Preparation: Purified, soluble SPase is used as the enzyme source. A synthetic peptide or a full-length preprotein that is a known substrate for SPase is utilized. The substrate is often labeled (e.g., with a fluorophore) to allow for detection of cleavage.

  • Reaction Setup: The assay is typically performed in a buffer solution containing the purified SPase enzyme at a fixed concentration.

  • Inhibitor Addition: For inhibition studies, varying concentrations of the Arylomycin B compound are pre-incubated with the SPase enzyme for a defined period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the labeled substrate.

  • Reaction Progress Monitoring: The cleavage of the substrate by SPase is monitored over time. This can be done by measuring the increase in fluorescence if a fluorogenic substrate is used, or by separating the cleaved products from the intact substrate using techniques like HPLC or SDS-PAGE followed by densitometry.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the progress curves. For inhibition studies, the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the enzyme activity against the inhibitor concentration.

Visualizing the Mechanism and Workflow

Arylomycin B Mechanism of Action on Signal Peptidase

Caption: Arylomycin B inhibits signal peptidase, blocking preprotein processing.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Culture Prepare Overnight Bacterial Culture Start->Prep_Culture Standardize Standardize Inoculum (OD600) Prep_Culture->Standardize Inoculate Inoculate plates with standardized bacteria Standardize->Inoculate Prep_Plates Prepare 96-well plate with 2-fold Arylomycin B dilutions Prep_Plates->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Arylomycin B, as part of the broader arylomycin class, presents a compelling antibacterial profile through its targeted inhibition of the essential type I signal peptidase. While data specific to this compound is limited, the characterization of Arylomycin B-C16 reveals potent activity against certain bacterial strains and underscores the therapeutic potential of this antibiotic family. The nitrated core of the B series offers a unique structural feature that can be exploited in future drug development efforts to potentially broaden the antibacterial spectrum and overcome resistance mechanisms. Further research into the structure-activity relationships of the Arylomycin B series is warranted to fully elucidate their potential as next-generation antibiotics.

References

The Role of Nitration in Arylomycin B Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the role of nitration in the biological activity of Arylomycin B, a member of the arylomycin class of antibiotics. The arylomycins are a family of natural products that inhibit Type I signal peptidase (SPase), an essential bacterial enzyme, making them a promising scaffold for the development of new antibacterial agents. The arylomycin family is categorized into different series, with the B series distinguished by the presence of a nitro group on a tyrosine residue within its core structure. This document summarizes the key findings on how this specific chemical modification influences the antibiotic's spectrum and potency.

Core Findings on Nitration's Impact

The introduction of a nitro group, which differentiates the Arylomycin B series from the A series, does not uniformly enhance its antibacterial activity. In many cases, the nitrated and non-nitrated analogs exhibit comparable potency against a range of bacteria. However, a critical discovery is that nitration confers a significant gain of function against the important human pathogen Streptococcus agalactiae. While the non-nitrated Arylomycin C16 shows no activity against this bacterium, the nitrated Arylomycin B-C16 demonstrates notable inhibitory effects.[1] This suggests that the nitration may be an evolutionary adaptation to broaden the antibiotic's spectrum.[1] Conversely, reduction of the nitro group to an amine leads to a significant loss of activity, indicating the electronic and steric properties of the nitro group are important for the observed biological activity.[1]

Quantitative Analysis of Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16 (nitrated), its non-nitrated counterpart Arylomycin C16, and its amino derivative against various bacterial strains. This data provides a clear quantitative comparison of their activities.

CompoundS. epidermidis (Wild Type)S. aureus (Mutant)E. coli (Mutant)P. aeruginosa (Mutrant)S. agalactiae
Arylomycin B-C16 (Nitrated)2 µg/mL16 µg/mL8 µg/mL64 µg/mL8 µg/mL
Arylomycin C16 (Non-nitrated)2 µg/mL16 µg/mL8 µg/mL64 µg/mL>64 µg/mL
Amino Derivative 64 µg/mL>128 µg/mL64 µg/mL>128 µg/mLNot Reported

Data sourced from Smith et al., 2011.[1]

Experimental Protocols

Synthesis of Arylomycin B-C16

The total synthesis of Arylomycin B-C16 is a key experimental procedure that enables the study of its biological activity. The synthesis commences with the construction of a nitrated tyrosine building block.

  • Boc Protection and Iodination: 3-nitro-tyrosine is first protected with a Boc group. Subsequently, the phenol (B47542) group is iodinated using benzyltrimethylammonium (B79724) dichloroiodate to yield the desired iodinated and protected nitro-tyrosine derivative.[1]

  • Peptide Coupling and Macrocyclization: The synthesis proceeds through standard solid-phase or solution-phase peptide synthesis methodologies to assemble the linear peptide precursor. The key macrocyclization step is typically achieved through an intramolecular biaryl coupling reaction.

  • Lipidation and Deprotection: The N-terminus of the peptide is acylated with the C16 fatty acid tail. Finally, all protecting groups are removed to yield the final Arylomycin B-C16 product.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is quantified by determining their MIC values against a panel of bacterial strains.

  • Bacterial Culture Preparation: Bacterial strains are grown in appropriate culture media (e.g., cation-adjusted Mueller Hinton II Broth or Todd Hewitt Broth) to a specific optical density, typically corresponding to a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the culture medium in 96-well microtiter plates to create a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Role of Nitration

The following diagrams illustrate the structural differences and the resulting biological activity profile conferred by nitration.

G cluster_0 Arylomycin Core Structure Arylomycin_A Arylomycin A/C Series (Unmodified Tyrosine) Arylomycin_B Arylomycin B Series (Nitrated Tyrosine) Arylomycin_A->Arylomycin_B Nitration G cluster_1 Impact of Nitration on Antibacterial Spectrum Arylomycin_C16 Arylomycin C16 (Non-nitrated) S_agalactiae_inactive Inactive against S. agalactiae Arylomycin_C16->S_agalactiae_inactive Arylomycin_B_C16 Arylomycin B-C16 (Nitrated) S_agalactiae_active Active against S. agalactiae Arylomycin_B_C16->S_agalactiae_active

References

The Biosynthesis of Arylomycin B5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The arylomycins are a class of potent lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme that is not targeted by any currently approved antibiotics. This unique mechanism of action makes the arylomycins promising candidates for the development of new therapeutics to combat antibiotic-resistant bacteria. This technical guide provides an in-depth overview of the biosynthesis of Arylomycin B5 in bacteria, with a focus on the genetic and enzymatic machinery responsible for its production. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, antibiotic discovery, and synthetic biology.

Introduction to Arylomycins

Arylomycins are non-ribosomally synthesized peptides produced by various species of Streptomyces. They are characterized by a conserved lipopeptide core, featuring a biaryl-bridged macrocycle. The arylomycin family is divided into several series, with this compound being distinguished by a nitro group on the tyrosine residue within the macrocycle. This modification has been shown to influence the antibiotic's spectrum of activity. The primary molecular target of arylomycins is the bacterial type I signal peptidase (SPase), a crucial enzyme in the protein secretion pathway. By inhibiting SPase, arylomycins disrupt the proper localization of essential proteins, leading to bacterial cell death.

The Arylomycin Biosynthetic Gene Cluster

The genetic blueprint for arylomycin biosynthesis is encoded in a dedicated gene cluster, which has been identified in several Streptomyces species. The cluster typically comprises a set of core biosynthetic genes, precursor synthesis genes, and regulatory and transport-related genes.

Table 1: Genes in the Arylomycin Biosynthetic Gene Cluster and Their Putative Functions

GeneProposed Function
Core Biosynthetic Genes
aryANon-ribosomal peptide synthetase (NRPS)
aryBNon-ribosomal peptide synthetase (NRPS)
aryDNon-ribosomal peptide synthetase (NRPS)
aryCPost-modification enzyme (P450 monooxygenase for biaryl coupling)
Precursor Synthesis Genes
aryF4-hydroxymandelate synthase (HmaS)
aryG4-hydroxymandelate oxidase (Hmo)
aryH4-hydroxyphenylglycine transaminase (HpgT)
Other Genes
aryEMbtH-like protein

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the synthesis of precursors, assembly of the peptide backbone by a non-ribosomal peptide synthetase (NRPS) complex, and subsequent post-translational modifications.

Synthesis of Precursors

A key non-proteinogenic amino acid in the arylomycin structure is 4-hydroxyphenylglycine (HPG). The aryF, aryG, and aryH genes are responsible for its synthesis from the primary metabolite chorismate.

HPG_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate p_Hydroxymandelate 4-Hydroxymandelate p_Hydroxyphenylpyruvate->p_Hydroxymandelate aryF (HmaS) p_Hydroxyphenylglyoxylate 4-Hydroxyphenylglyoxylate p_Hydroxymandelate->p_Hydroxyphenylglyoxylate aryG (Hmo) HPG 4-Hydroxyphenylglycine (HPG) p_Hydroxyphenylglyoxylate->HPG aryH (HpgT)

Figure 1: Biosynthesis of 4-hydroxyphenylglycine (HPG).
Non-Ribosomal Peptide Synthesis (NRPS)

The core peptide backbone of arylomycin is assembled by a multi-modular NRPS system encoded by the aryA, aryB, and aryD genes. Each module is responsible for the incorporation of a specific amino acid. The adenylation (A) domain of each module selects and activates the cognate amino acid, which is then tethered to the thiolation (T) domain. The condensation (C) domain catalyzes the formation of the peptide bond. The aryE gene encodes an MbtH-like protein, which is often required for the proper folding and function of adenylation domains.

NRPS_Assembly_Line cluster_aryA AryA cluster_aryB AryB cluster_aryD AryD aryA C A T C A T aryA:f2->aryA:f3 aryB C A T C A T aryA:f5->aryB:f0 aryB:f2->aryB:f3 aryD C A T C A T TE aryB:f5->aryD:f0 aryD:f2->aryD:f3 aryD:f5->aryD:f6 Arylomycin_Core Arylomycin Core aryD:f6->Arylomycin_Core Fatty_Acid Fatty Acid Fatty_Acid->aryA:f0 Ser Ser Ser->aryA:f1 Ala Ala Ala->aryA:f4 Gly Gly Gly->aryB:f1 HPG HPG HPG->aryB:f4 Ala2 Ala Ala2->aryD:f1 Tyr Tyr Tyr->aryD:f4

Figure 2: NRPS assembly line for Arylomycin synthesis.
Post-NRPS Modifications

Following the assembly of the linear peptide, several modifications occur to yield the final this compound product. The aryC gene encodes a P450 monooxygenase that is proposed to catalyze the intramolecular biaryl coupling between the HPG and tyrosine residues to form the characteristic macrocycle. The final step in the biosynthesis of this compound is the nitration of the tyrosine residue. The specific enzyme responsible for this step has not yet been definitively identified within the known arylomycin gene clusters.

Quantitative Analysis of Arylomycin Biosynthesis

To date, there is a limited amount of publicly available quantitative data on the biosynthesis of this compound. The following table summarizes the types of data that are crucial for a comprehensive understanding and optimization of the biosynthetic pathway.

Table 2: Key Quantitative Parameters for Arylomycin Biosynthesis

ParameterDescriptionSignificance
Enzyme Kinetics
kcat (turnover number)The number of substrate molecules converted to product per enzyme molecule per unit of time.Indicates the catalytic efficiency of the biosynthetic enzymes.
Km (Michaelis constant)The substrate concentration at which the reaction rate is half of Vmax.Reflects the affinity of the enzyme for its substrate.
Precursor and Product Titers
Precursor ConcentrationThe intracellular concentrations of key precursors such as HPG.Can identify potential bottlenecks in the biosynthetic pathway.
This compound TiterThe final concentration of this compound produced in a fermentation culture.A key metric for evaluating the overall efficiency of the pathway and for process optimization.

Experimental Protocols

This section provides an overview of the key experimental protocols used to study the biosynthesis of arylomycins.

Gene Deletion in Streptomyces

The functional characterization of the arylomycin biosynthetic genes is typically achieved through targeted gene deletion. This allows researchers to confirm the role of each gene in the pathway by observing the effect of its absence on arylomycin production.

Gene_Deletion_Workflow start Design of Gene Deletion Construct construct_assembly Assembly of the Construct start->construct_assembly transformation Transformation into E. coli construct_assembly->transformation conjugation Conjugation into Streptomyces transformation->conjugation selection1 Selection for Single Crossover conjugation->selection1 selection2 Selection for Double Crossover selection1->selection2 verification Verification of Gene Deletion (PCR and Sequencing) selection2->verification phenotype_analysis Phenotypic Analysis (LC-MS) verification->phenotype_analysis

Figure 3: General workflow for gene deletion in Streptomyces.

Protocol Outline: Gene Deletion

  • Construct Design: Design a gene deletion construct containing two regions of homology flanking the target gene and a selectable marker.

  • Assembly: Assemble the construct using standard molecular cloning techniques.

  • Transformation: Transform the construct into a suitable E. coli strain for propagation.

  • Conjugation: Transfer the construct from E. coli to the arylomycin-producing Streptomyces strain via intergeneric conjugation.

  • Selection: Select for exconjugants that have undergone a single crossover event, followed by a second selection step to identify double crossover mutants where the target gene has been replaced by the selectable marker.

  • Verification: Verify the gene deletion by PCR and DNA sequencing.

  • Phenotypic Analysis: Analyze the culture extracts of the mutant strain by LC-MS to confirm the absence of this compound production and to identify any accumulated intermediates.

In Vitro Characterization of NRPS Adenylation Domains

The substrate specificity of the NRPS adenylation domains can be determined using in vitro assays. This is crucial for understanding how the NRPS selects the correct amino acid building blocks.

Protocol Outline: Adenylation Domain Assay

  • Cloning and Expression: Clone the gene encoding the adenylation domain of interest into an expression vector and overexpress the protein in E. coli.

  • Protein Purification: Purify the recombinant adenylation domain using affinity chromatography.

  • ATP-PPi Exchange Assay: Perform an ATP-pyrophosphate (PPi) exchange assay in the presence of different amino acid substrates. The assay measures the incorporation of radiolabeled PPi into ATP, which is dependent on the activation of the amino acid by the adenylation domain.

  • Data Analysis: Determine the substrate specificity profile of the adenylation domain by comparing the levels of PPi exchange for each amino acid.

Quantification of this compound Production

The production of this compound in fermentation cultures can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Protocol Outline: HPLC-MS Quantification

  • Sample Preparation: Extract the arylomycins from the Streptomyces culture broth and mycelium using an organic solvent.

  • HPLC Separation: Separate the components of the extract using a reverse-phase HPLC column with a suitable gradient of water and acetonitrile.

  • MS Detection: Detect and quantify this compound using a mass spectrometer operating in selected ion monitoring (SIM) mode.

  • Quantification: Generate a standard curve using a purified this compound standard to determine the concentration of the antibiotic in the culture extract.

Conclusion

The biosynthesis of this compound is a complex process that involves a dedicated set of genes and enzymes. A thorough understanding of this pathway is essential for the rational engineering of Streptomyces strains for improved arylomycin production and for the generation of novel arylomycin analogs with enhanced therapeutic properties. Further research is needed to fully characterize the enzymes of the arylomycin pathway and to obtain detailed quantitative data on the biosynthesis process. The experimental approaches outlined in this guide provide a framework for future studies in this exciting area of natural product research.

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Arylomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of lipopeptide antibiotics first isolated from Streptomyces sp.[1]. They represent a promising class of "latent" antibacterial agents due to their novel mechanism of action, which involves the inhibition of bacterial type I signal peptidase (SPase)[2][3]. The arylomycin family is broadly categorized into series A, B, and C, distinguished by modifications to their core macrocyclic structure[4][5]. This guide provides a detailed technical overview of the chemical structure and functional groups of Arylomycin B, a nitrated analogue within this family.

Chemical Structure of Arylomycin B

Arylomycin B is characterized by a lipohexapeptide structure, featuring a biaryl-bridged macrocyclic core and a lipid tail[1]. The defining feature of the Arylomycin B series is the presence of a nitro group on the biaryl core, which distinguishes it from the unmodified Arylomycin A series and the glycosylated Arylomycin C series[4][5]. A representative and well-studied member of this series is Arylomycin B-C16, which contains a 16-carbon fatty acid tail[4].

The core of Arylomycin B is a 14-membered macrocycle formed by a tripeptide that includes a biaryl linkage between two aromatic amino acid residues[6]. Attached to this macrocyclic core is a lipophilic tail, which is a peptide chain acylated with a fatty acid[6].

Key Functional Groups

The chemical structure of Arylomycin B encompasses a variety of functional groups that contribute to its physicochemical properties and biological activity. These include:

  • Nitro Group (-NO2): The signature functional group of the Arylomycin B series, located on one of the phenyl rings of the biaryl bridge[2]. This electron-withdrawing group significantly influences the electronic properties of the aromatic system.

  • Amide Bonds (-CONH-): As a lipopeptide, Arylomycin B contains multiple amide (or peptide) bonds that link the amino acid residues together, forming the peptide backbone of both the macrocycle and the lipid tail.

  • Carboxylic Acid (-COOH): A terminal carboxylic acid group is present, which is a common feature of peptides.

  • Phenolic Hydroxyl Group (-OH): The biaryl bridge is formed from derivatives of tyrosine, resulting in the presence of phenolic hydroxyl groups.

  • Alkyl Chain (-CH2(CH2)nCH3): The "lipo-" portion of the name refers to the fatty acid tail, which consists of a long alkyl chain. In Arylomycin B-C16, this is a hexadecanoyl group.

  • Methyl Groups (-CH3): Several methyl groups are present as side chains on some of the amino acid residues and as an N-methyl group.

  • Aromatic Rings (Benzene Rings): The biaryl system is composed of two phenyl rings linked together.

Visualization of Arylomycin B-C16 Structure and Functional Groups

Arylomycin_B_Structure cluster_macrocycle Macrocyclic Core cluster_lipotail Lipophilic Tail N_Me_Hpg N-Me-Hydroxyphenylglycine Ala Alanine (B10760859) N_Me_Hpg->Ala Amide Bond Biaryl_Bridge Biaryl Bridge N_Me_Hpg->Biaryl_Bridge Tyr Tyrosine (nitrated) Ala->Tyr Amide Bond Carboxyl_Group Carboxylic Acid (-COOH) Ala->Carboxyl_Group Tyr->N_Me_Hpg Amide Bond Tyr->Biaryl_Bridge Nitro_Group Nitro Group (-NO2) Tyr->Nitro_Group Phenolic_OH Phenolic -OH Tyr->Phenolic_OH Fatty_Acid C16 Fatty Acid Peptide_Linker Dipeptide Linker Fatty_Acid->Peptide_Linker Amide Bond Lipotail_attachment Attached to Macrocycle Lipotail_attachment->N_Me_Hpg

Caption: Chemical structure organization of Arylomycin B-C16.

Quantitative Data: Biological Activity

The biological activity of Arylomycin B is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The nitration of the macrocycle in Arylomycin B has been shown to affect its activity spectrum compared to the Arylomycin A series[2].

OrganismStrainArylomycin B-C16 MIC (µg/mL)
Staphylococcus epidermidisWild TypePotent activity reported
Staphylococcus aureusWild Type>128
Escherichia coliWild Type>128
Pseudomonas aeruginosaWild Type>128
Streptococcus agalactiae-8
Mutant strains of S. aureus, E. coli, and P. aeruginosa(P29S in SPase)Activity observed

Data sourced from Smith, P. A., et al. (2011)[2].

The data indicates that while Arylomycin B-C16 has potent activity against wild-type S. epidermidis, it is largely inactive against wild-type S. aureus, E. coli, and P. aeruginosa[2]. However, it demonstrates activity against mutant strains of these bacteria where a resistance-conferring proline residue in SPase is altered[2]. Notably, the nitro group in Arylomycin B-C16 imparts activity against Streptococcus agalactiae, a pathogen that is resistant to the Arylomycin A series[2][4].

Experimental Protocols: Total Synthesis of Arylomycin B-C16

The total synthesis of Arylomycin B-C16 has been reported and provides a route to produce this natural product and its analogues for further study. The following is a summarized methodology based on published protocols[2][5].

Workflow for Arylomycin B-C16 Synthesis

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Key Synthesis Steps cluster_product Final Product A 3-Nitro-tyrosine derivative S1 Dipeptide Formation A->S1 B Iodinated N-Me-hydroxyphenylglycine B->S1 C Alanine derivative S2 Tripeptide Formation C->S2 D Lipotripeptide tail S5 Coupling with Lipotripeptide D->S5 S1->S2 S3 Suzuki-Miyaura Macrocyclization S2->S3 S4 Boc Deprotection S3->S4 S4->S5 S6 Global Deprotection S5->S6 P Arylomycin B-C16 S6->P

Caption: Key stages in the total synthesis of Arylomycin B-C16.

Detailed Methodologies
  • Dipeptide Synthesis: An iodinated N-Me-hydroxyphenylglycine derivative is coupled with an alanine derivative to form a dipeptide[2].

  • Tripeptide Synthesis: The dipeptide is then coupled with a 3-nitro-tyrosine derivative containing a boronic ester to yield a linear tripeptide precursor[2].

  • Macrocyclization: The crucial biaryl bond is formed via an intramolecular Suzuki-Miyaura coupling reaction, typically using a palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., NaHCO3) in a solvent like DMF, to yield the protected macrocycle[2].

  • Deprotection: The Boc protecting group on the macrocycle is removed to expose an amine for the subsequent coupling step[2].

  • Coupling with the Lipophilic Tail: The deprotected macrocyclic core is coupled to a pre-synthesized lipotripeptide tail using a peptide coupling agent such as DEPBT[2].

  • Global Deprotection: All remaining protecting groups are removed in a final step to yield the natural product, Arylomycin B-C16. A common method involves treatment with AlBr3 and a scavenger like ethanethiol[2][5].

Conclusion

Arylomycin B, and specifically Arylomycin B-C16, is a complex lipopeptide with a unique nitrated biaryl-bridged macrocyclic core. Its diverse array of functional groups underpins its mode of action and antibacterial activity. The presence of the nitro group is a key determinant of its biological activity profile, notably conferring efficacy against S. agalactiae. The successful total synthesis of Arylomycin B-C16 opens avenues for the generation of novel analogues with potentially improved pharmacokinetic properties and broader antibacterial spectra, making it an important scaffold for future antibiotic development.

References

Initial Biological Activity Spectrum of Arylomycin B5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of naturally occurring lipopeptide antibiotics first isolated from Streptomyces sp.[1]. They represent a promising class of antibacterial agents due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase I)[1][2]. This enzyme is essential for the viability of a broad range of bacteria as it plays a crucial role in the general secretory (Sec) pathway, responsible for the translocation of proteins across the cytoplasmic membrane[3][4]. Unlike many clinically used antibiotics, SPase I is a largely unexploited target, making arylomycins attractive candidates for combating antibiotic-resistant infections. This guide provides an in-depth overview of the initial biological activity spectrum of the arylomycin family, with a focus on available data for arylomycin B analogs. While specific data for "Arylomycin B5" is not prevalent in the reviewed literature, this document summarizes the activity of closely related and well-characterized arylomycins, including the nitrated B series.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by binding to and inhibiting the catalytic activity of SPase I. SPase I is a membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from preproteins that are transported through the Sec secretion system. This cleavage event is vital for the release of mature, functional proteins into the periplasm (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria).

The inhibition of SPase I by arylomycins leads to an accumulation of unprocessed preproteins in the bacterial cell membrane. This disruption of the protein secretion pathway results in a cascade of detrimental effects, including compromised cell envelope integrity and, ultimately, cell death. The activity of arylomycins can be either bactericidal or bacteriostatic, depending on the bacterial species and its growth phase. For instance, in genetically sensitized strains, arylomycin A-C16 is bactericidal against rapidly growing Escherichia coli but primarily bacteriostatic against Staphylococcus aureus.

Signaling Pathway: The General Secretory (Sec) Pathway and its Inhibition by Arylomycins

SEC_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein SecA SecA Preprotein->SecA Binding SecYEG SecYEG Translocon SecA->SecYEG Translocation SecB SecB SecB->Preprotein Chaperone SPaseI SPase I SecYEG->SPaseI Preprotein Processing Mature_Protein Mature Protein SPaseI->Mature_Protein Cleavage Arylomycin_B5 This compound

Caption: Inhibition of the bacterial Sec pathway by this compound.

Antibacterial Spectrum

Initial studies on naturally occurring arylomycins suggested a narrow spectrum of activity, primarily against certain Gram-positive bacteria such as Streptococcus pneumoniae, Rhodococcus opacus, and Brevibacillus brevis. However, it was later discovered that the limited spectrum was due to the presence of a specific proline residue in the SPase I of many bacteria, which confers natural resistance. Genetic modification of this proline residue in resistant strains, such as S. aureus and E. coli, renders them susceptible to arylomycins, revealing a much broader latent antibacterial spectrum.

The Arylomycin B series, characterized by a nitrated macrocycle, has shown the potential to overcome some of this natural resistance. For example, Arylomycin B-C16 demonstrated activity against Streptococcus agalactiae, a species resistant to Arylomycin A-C16.

Quantitative Antibacterial Activity of Arylomycin Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for well-characterized arylomycin analogs against a panel of bacterial strains. It is important to note that specific MIC data for "this compound" is not available in the cited literature; the data for Arylomycin B-C16 is presented as a representative of the B series.

Table 1: MIC of Arylomycin A-C16 against various bacterial strains

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus epidermidisGram-positive0.25
Staphylococcus aureus (sensitized)Gram-positive16
Streptococcus pneumoniaeGram-positive8 to >64
Escherichia coli (sensitized)Gram-negative16
Pseudomonas aeruginosa (sensitized)Gram-negative4
Chlamydia trachomatisGram-negative6
Helicobacter pyloriGram-negative4

Table 2: MIC of Arylomycin B-C16 against selected bacterial strains

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus epidermidisGram-positive0.25
Streptococcus agalactiaeGram-positive8

Table 3: MIC of Arylomycin C-C16 against Gram-positive bacteria

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus epidermidisGram-positive0.25
Streptococcus pyogenesGram-positive2
Streptococcus pneumoniaeGram-positive4
Corynebacterium glutamicumGram-positive2
Rhodococcus opacusGram-positive1

Activity Against Eukaryotic Cells

A critical aspect of the initial biological profiling of a potential antibiotic is its selectivity for bacterial over eukaryotic cells. Studies on arylomycins have generally shown low cytotoxicity against mammalian cell lines. For instance, when testing the efficacy of Arylomycin C16 in eradicating the intracellular pathogen Chlamydia trachomatis from human HeLa 229 cells, no adverse effects on the HeLa cells were observed at concentrations up to 20 µg/mL. This suggests a favorable therapeutic window for this class of compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibacterial potency.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial colonies are grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar II) for 24 hours. Colonies are then suspended in a suitable broth (e.g., Mueller-Hinton Broth II) to a density of 1 x 10⁷ Colony Forming Units (CFU)/mL.

  • Serial Dilution of Arylomycin: The arylomycin compound is serially diluted (typically 2-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation: The wells containing the antibiotic dilutions are inoculated with the bacterial suspension to a final density of 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the arylomycin at which no visible bacterial growth is observed.

MIC_Workflow Start Start Bacterial_Culture Bacterial Culture (24h on Agar) Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (1x10^7 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate wells with bacteria (final density 5x10^5 CFU/mL) Inoculum_Prep->Inoculation Arylomycin_Dilution Serial Dilution of Arylomycin in 96-well plate Arylomycin_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Read_MIC Read MIC (lowest concentration with no growth) Incubation->Read_MIC End End Read_MIC->End

References

The Core Scaffold of Arylomycin B Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arylomycins are a class of natural product antibiotics first isolated from Streptomyces sp. Tü 6075.[1] They represent a promising class of antibacterial agents due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[2][3] This enzyme is essential for bacterial viability, playing a crucial role in the secretion of numerous proteins, including virulence factors.[4] The Arylomycin family is broadly categorized into three main series: A, B, and C, which differ by modifications to a conserved core scaffold.[5] This guide provides an in-depth technical overview of the core scaffold of Arylomycin B, focusing on its structure, synthesis, mechanism of action, and biological activity.

The Core Scaffold of Arylomycin B

The fundamental structure of the Arylomycins is a lipohexapeptide, featuring a distinctive 14-membered biaryl-bridged macrocycle at the C-terminus. The Arylomycin B series is specifically characterized by the presence of a nitro group on the tyrosine residue within this macrocyclic core. This nitration is a key differentiator from the unmodified Arylomycin A series and the glycosylated Arylomycin C series. The N-terminus of the peptide is acylated with a lipid tail, which is crucial for its antibacterial activity.

Key Structural Features of Arylomycin B:

  • Lipohexapeptide Structure: Comprises a six-amino-acid peptide chain with an N-terminal fatty acid.

  • Biaryl-Bridged Macrocycle: A 14-membered ring formed by a covalent bond between a hydroxyphenylglycine and a tyrosine residue.

  • Nitrated Tyrosine: The defining feature of the Arylomycin B series is the nitration of the tyrosine residue within the macrocycle.

  • N-Methylated Amino Acids: The peptide backbone contains N-methylated amino acids, which contribute to its conformational rigidity and biological activity.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycin B exerts its antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase). SPase is a membrane-bound serine protease with a unique Ser-Lys catalytic dyad, distinct from the Ser-His-Asp triad (B1167595) found in mammalian proteases. It is responsible for cleaving the N-terminal signal peptides from pre-proteins that are translocated across the cytoplasmic membrane.

The inhibition of SPase by Arylomycin B leads to the accumulation of unprocessed pre-proteins in the bacterial cell membrane. This disruption of the protein secretion pathway is ultimately lethal to the bacterium. The macrocyclic core of Arylomycin B binds to the active site of SPase, mimicking the substrate's conformation.

SignalPeptidaseInhibition cluster_bacterium Bacterial Cell PreProtein Pre-protein with Signal Peptide SecretionChannel Secretion Channel (e.g., SecYEG) PreProtein->SecretionChannel Translocation SPase Type I Signal Peptidase (SPase) MatureProtein Mature Secreted Protein SPase->MatureProtein Cleavage Accumulation Accumulation of Unprocessed Pre-proteins SPase->Accumulation ArylomycinB Arylomycin B ArylomycinB->SPase Inhibition SecretionChannel->SPase Processing CellDeath Cell Death Accumulation->CellDeath ArylomycinBSynthesis cluster_synthesis Synthetic Workflow AA_Coupling Amino Acid Coupling Linear_Peptide Linear Peptide Precursor AA_Coupling->Linear_Peptide Suzuki_Coupling Intramolecular Suzuki-Miyaura Coupling Linear_Peptide->Suzuki_Coupling Macrocycle Biaryl Macrocycle Suzuki_Coupling->Macrocycle Lipotripeptide_Coupling Lipotripeptide Coupling Macrocycle->Lipotripeptide_Coupling Protected_Arylomycin Protected Arylomycin B-C16 Lipotripeptide_Coupling->Protected_Arylomycin Deprotection Global Deprotection Protected_Arylomycin->Deprotection ArylomycinB_C16 Arylomycin B-C16 Deprotection->ArylomycinB_C16

References

An In-depth Technical Guide to the Natural Variants of the Arylomycin B Series

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arylomycin B series represents a compelling class of lipopeptide antibiotics characterized by a nitrated biaryl-bridged macrocyclic core. First isolated from Streptomyces sp. Tü 6075, these natural products have garnered significant interest due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1] SPase is a crucial enzyme in the bacterial protein secretion pathway, making it an attractive target for the development of new antibacterial agents to combat rising antibiotic resistance. This guide provides a comprehensive overview of the natural variants of the Arylomycin B series, their biological activities, and the experimental methodologies used for their study.

Core Structure and Natural Variants

The fundamental structure of the Arylomycin B series is a lipohexapeptide with a C-terminal tripeptide macrocycle formed by a biaryl bridge. The defining characteristic of the B series is the presence of a nitro group on the tyrosine residue within this macrocycle.[2][3] While the core peptide sequence remains conserved, natural variants primarily differ in the length and branching of their N-terminal fatty acid chains.

For the purpose of this guide, we will focus on the most well-characterized synthetic analog that represents the core features of the natural B series, Arylomycin B-C16 . This analog incorporates a straight-chain C16 fatty acid, which has been shown to optimize activity in related series.[2]

Quantitative Biological Data

The antibacterial activity of Arylomycin B variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for Arylomycin B-C16 against a panel of clinically relevant bacteria.

MicroorganismStrainMIC (µg/mL)
Staphylococcus epidermidisWild Type0.5
Resistant Mutant>128
Staphylococcus aureusWild Type>128
Sensitized Mutant2
Escherichia coliWild Type>128
Sensitized Mutant8
Pseudomonas aeruginosaWild Type>128
Sensitized Mutant16
Streptococcus agalactiaeWild Type8

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16. [2]

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase). SPase is a membrane-bound serine protease essential for the cleavage of N-terminal signal peptides from pre-proteins during their translocation across the cytoplasmic membrane.[4][5] By inhibiting SPase, arylomycins disrupt the protein secretion pathway, leading to an accumulation of unprocessed pre-proteins in the cell membrane, which ultimately results in bacterial cell death.

SPase_Inhibition cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm PreProtein Pre-protein with Signal Peptide SPase Type I Signal Peptidase (SPase) PreProtein->SPase Binding MatureProtein Mature Protein SPase->MatureProtein Cleavage ArylomycinB Arylomycin B ArylomycinB->SPase Inhibition Isolation_Workflow Start Streptomyces sp. Culture Fermentation Fermentation (4-7 days, 28-30°C) Start->Fermentation Separation Separation of Broth and Mycelium Fermentation->Separation Extraction Ethyl Acetate Extraction Separation->Extraction Concentration Rotary Evaporation Extraction->Concentration SilicaChromatography Silica Gel Column Chromatography Concentration->SilicaChromatography HPLC Preparative HPLC (C18 Column) SilicaChromatography->HPLC PureCompound Pure Arylomycin B Variants HPLC->PureCompound

References

Arylomycin B5 Inhibition of Bacterial Type I Signal Peptidase (SPase): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with new mechanisms of action. The arylomycin class of natural product antibiotics represents a promising avenue of research, targeting the essential bacterial enzyme, type I signal peptidase (SPase). This enzyme plays a crucial role in the general secretory pathway, responsible for the processing of a vast number of proteins vital for bacterial survival, virulence, and resistance. This technical guide provides an in-depth overview of the inhibition of bacterial type I SPase by arylomycin B5 and its analogs. It details the mechanism of action, presents quantitative inhibitory and antibacterial activity data, outlines key experimental protocols for studying this interaction, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Target - Bacterial Type I Signal Peptidase (SPase)

Bacterial type I signal peptidase (SPase), also known as leader peptidase, is a membrane-bound serine protease that is essential for the viability of most bacteria.[1][2][3] It functions at the terminal step of the general secretory (Sec) pathway to cleave the N-terminal signal peptide from pre-proteins that are translocated across the cytoplasmic membrane.[4][5] This cleavage event releases the mature proteins into the periplasm or extracellular space, where they perform a wide array of functions, including nutrient acquisition, cell wall maintenance, and virulence. The catalytic mechanism of SPase is unique, employing a Ser/Lys catalytic dyad instead of the classical Ser/His/Asp triad (B1167595) found in many other serine proteases. Its location on the outer leaflet of the cytoplasmic membrane makes it an accessible target for extracellular inhibitors.

This compound and its Mechanism of Action

Arylomycins are a class of cyclic lipopeptide antibiotics first isolated from Streptomyces sp. They are characterized by a conserved core macrocycle and a lipophilic tail, with different series (A, B, etc.) distinguished by modifications to the macrocycle. Arylomycin B series compounds are characterized by the presence of a nitro group on the biphenyl (B1667301) core.

The primary mechanism of action of arylomycins is the inhibition of SPase. Arylomycin binds to the active site of SPase, mimicking the binding of the natural pre-protein substrate. The C-terminal carboxylate of the arylomycin molecule interacts with the catalytic serine and lysine (B10760008) residues of the SPase active site, effectively blocking its proteolytic activity. This inhibition leads to the accumulation of unprocessed pre-proteins in the cytoplasmic membrane, disrupting membrane integrity and essential cellular processes, ultimately leading to bacterial cell death.

Signaling Pathway of Protein Secretion and SPase Inhibition

The following diagram illustrates the general protein secretion pathway and the inhibitory action of this compound.

Secretion_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Ribosome Ribosome Preprotein Pre-protein (with signal peptide) Ribosome->Preprotein Translation SecB SecB Chaperone Preprotein->SecB Binding SecYEG SecYEG Translocon Preprotein->SecYEG SecA SecA ATPase SecA->SecYEG Translocation SecB->SecA Targeting SPase Type I SPase SecYEG->SPase Processing MatureProtein Mature Protein (functional) SPase->MatureProtein Cleavage SignalPeptide Signal Peptide (degraded) SPase->SignalPeptide Arylomycin This compound Arylomycin->SPase Inhibition

Caption: General secretory pathway and the point of inhibition by this compound.

Quantitative Data on Arylomycin Activity

The inhibitory activity of arylomycins can be quantified at both the enzymatic and cellular levels. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are measures of the potency against the purified SPase enzyme, while the minimum inhibitory concentration (MIC) reflects the whole-cell antibacterial activity.

Table 1: In Vitro Inhibitory Activity of Arylomycin Analogs against SPase

CompoundEnzyme SourceAssay MethodParameterValueReference
Arylomycin A2E. coli SPase I Δ2-75Fluorogenic Peptide CleavageIC501 ± 0.2 µM
Arylomycin A2E. coli SPase Δ2-75Steady-State FluorescenceKd0.94 ± 0.04 µM

Table 2: Antibacterial Activity (MIC) of Arylomycin Analogs against Staphylococcus aureus

CompoundS. aureus StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Arylomycin A-C16Panel of 117 strains16>128
Arylomycin M131Subset of 32 strains24

Table 3: Antibacterial Activity (MIC) of Arylomycin B-C16 against Various Bacterial Strains

OrganismStrainSPase GenotypeMIC (µg/mL)
Staphylococcus epidermidisWild TypeSensitivePotent Activity
Staphylococcus aureusWild TypeResistant (Proline)>128
Staphylococcus aureusMutantSensitive (P29S)Active
Escherichia coliWild TypeResistant (Proline)>128
Escherichia coliMutantSensitiveActive
Pseudomonas aeruginosaWild TypeResistant (Proline)>128
Pseudomonas aeruginosaMutantSensitiveActive

Experimental Protocols

In Vitro SPase Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic fluorogenic peptide substrate by purified SPase.

Workflow Diagram:

SPase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Purified_SPase Purified SPase (e.g., E. coli SPase Δ2-75) Incubation_1 Pre-incubate SPase with this compound Purified_SPase->Incubation_1 Fluorogenic_Substrate Fluorogenic Peptide Substrate Add_Substrate Add Fluorogenic Substrate Fluorogenic_Substrate->Add_Substrate Arylomycin_B5 This compound (serial dilutions) Arylomycin_B5->Incubation_1 Assay_Buffer Assay Buffer (e.g., Tris-HCl, MgCl2, DMSO, Acetonitrile) Assay_Buffer->Incubation_1 Incubation_1->Add_Substrate Incubation_2 Incubate at 25-37°C Add_Substrate->Incubation_2 Measure_Fluorescence Measure Fluorescence (Ex/Em appropriate for fluorophore) Incubation_2->Measure_Fluorescence Calculate_Activity Calculate % Inhibition Measure_Fluorescence->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

Caption: Workflow for an in vitro SPase inhibition assay.

Methodology:

  • Reagents and Materials:

    • Purified, soluble fragment of bacterial SPase (e.g., E. coli SPase Δ2-75).

    • Fluorogenic peptide substrate.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.5% DMSO, 0.8% acetonitrile).

    • 96-well microplate.

    • Fluorescence microplate reader.

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a microplate, add the purified SPase and the this compound dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background). c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature. d. Initiate the reaction by adding the fluorogenic peptide substrate to all wells. e. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. f. Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration relative to the no-inhibitor control. g. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the direct binding of arylomycin to SPase, taking advantage of the increase in fluorescence polarization of arylomycin upon binding to the larger protein.

Methodology:

  • Reagents and Materials:

    • Purified SPase.

    • This compound.

    • Binding buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% n-octyl-β-glucopyranoside).

    • Microplate suitable for fluorescence polarization.

    • Fluorescence microplate reader with polarization filters.

  • Procedure: a. Prepare a series of dilutions of the purified SPase in the binding buffer. b. Add a fixed concentration of this compound to each well of the microplate. c. Add the varying concentrations of SPase to the wells. d. Incubate the plate to allow the binding to reach equilibrium. e. Measure the fluorescence polarization at an excitation wavelength of 320 nm and an emission wavelength of 410 nm. f. Plot the change in millipolarization (mP) units against the SPase concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Resistance to Arylomycins

A primary mechanism of natural resistance to arylomycins in many clinically important pathogens, such as Staphylococcus aureus and Escherichia coli, is a single amino acid substitution in the SPase enzyme. Specifically, the presence of a proline residue at a key position in the substrate-binding site reduces the binding affinity of the arylomycin, rendering the antibiotic less effective. Strains with a serine or other non-proline residue at this position are generally susceptible.

Logical Relationship of Arylomycin Resistance

Resistance_Mechanism cluster_spase SPase Genotype cluster_binding Arylomycin Binding cluster_phenotype Bacterial Phenotype Proline Proline at key position Reduced_Affinity Reduced Binding Affinity Proline->Reduced_Affinity Serine Serine/other at key position High_Affinity High Binding Affinity Serine->High_Affinity Resistance Resistance Reduced_Affinity->Resistance Susceptibility Susceptibility High_Affinity->Susceptibility

Caption: The role of a key proline residue in SPase in conferring resistance to arylomycins.

Conclusion and Future Directions

This compound and its analogs represent a compelling class of antibiotics with a novel mechanism of action targeting the essential bacterial enzyme SPase. Understanding the intricacies of their interaction with SPase, including the structural basis for inhibition and the mechanisms of resistance, is crucial for the development of new and effective therapeutics. The data and protocols presented in this guide provide a framework for researchers to further investigate this promising class of antibiotics. Future efforts in drug development could focus on designing arylomycin derivatives with improved affinity for the proline-containing resistant SPase variants, thereby broadening their spectrum of activity to include a wider range of pathogenic bacteria. The synergistic effects observed with other classes of antibiotics, such as aminoglycosides, also warrant further investigation as a potential therapeutic strategy.

References

Early Studies on Arylomycin B5 Against Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on Arylomycin B5 and its activity against Gram-positive bacteria. The document collates quantitative data from initial studies, details the experimental protocols used, and provides visualizations of the mechanism of action and experimental workflows.

Introduction to Arylomycins

Arylomycins are a class of natural product antibiotics first isolated in 2002 from a strain of Streptomyces.[1] These lipopeptide antibiotics exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme for protein secretion.[2][3] Early investigations into arylomycins, including the A and B series, revealed a limited spectrum of activity, primarily against certain Gram-positive bacteria.[1][2][4] Subsequent research and total synthesis of arylomycin analogues, such as Arylomycin B-C16, have enabled a more thorough characterization of their antibacterial potential and the mechanisms of resistance.[1]

Quantitative Data: In Vitro Activity of Arylomycin B-C16

The antibacterial activity of Arylomycin B-C16, a synthetic analogue of the natural Arylomycin B, has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of Arylomycin B-C16 against a panel of Gram-positive bacteria from early studies. For comparative purposes, the activity of Arylomycin A-C16 is also included.

Bacterial StrainArylomycin A-C16 MIC (µg/mL)Arylomycin B-C16 MIC (µg/mL)
Staphylococcus epidermidis RP62A0.250.25
Staphylococcus aureus NCTC 8325>64>128
Staphylococcus aureus NCTC 8325 SpsB(P29S)44
Brevibacillus brevis ATCC 8246>64>64
Rhodococcus equi ATCC 69391632
Rhodococcus opacus DSM 106914
Streptococcus agalactiae COH-1>1288
Streptococcus pyogenes M1-544884
Streptococcus pneumoniae R800816
Corynebacterium glutamicum DSM 4447522
Lactococcus lactis ATCC 192571632

Data sourced from "Synthesis and Biological Characterization of Arylomycin B Antibiotics".[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The early studies on this compound predominantly utilized the broth microdilution method.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of an arylomycin compound against a target bacterial strain.

Materials:

  • Sterile 96-well microtiter plates (round-bottom)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution of known concentration

  • Sterile diluents (e.g., DMSO for arylomycin stock)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a tube of MHB and incubated overnight at 37°C.

    • The overnight culture is then diluted in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This standardized suspension is further diluted to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • A two-fold serial dilution of the arylomycin stock solution is performed in the 96-well microtiter plate.

    • Typically, 100 µL of MHB is added to wells 2 through 12. 200 µL of the highest concentration of the antibiotic is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • The prepared bacterial inoculum is added to each well (except the sterility control) to a final volume of 200 µL.

  • Incubation:

    • The microtiter plate is incubated at 37°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound exerts its antibacterial effect by targeting and inhibiting Type I signal peptidase (SPase). This enzyme is crucial for the processing of secreted proteins in bacteria. The following diagram illustrates this mechanism.

Mechanism_of_Action cluster_bacterium Gram-positive Bacterium Pre-protein Pre-protein Signal_Peptidase Type I Signal Peptidase (SPase) Pre-protein->Signal_Peptidase Cleavage of signal peptide Mature_Protein Mature_Protein Signal_Peptidase->Mature_Protein Releases Cell_Membrane Cell Membrane Arylomycin_B5 This compound Arylomycin_B5->Signal_Peptidase Inhibits

Mechanism of Action of this compound.
Experimental Workflow: MIC Assay

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a standardized process. The following diagram outlines the key steps involved.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Antibiotic Prepare Serial Dilutions of this compound Antibiotic->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Read Results (Visual or OD600) Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Experimental Workflow for MIC Determination.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Arylomycin B5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Arylomycin B5, a member of the arylomycin class of antibiotics. These compounds are potent inhibitors of bacterial type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion, making them a promising scaffold for the development of new antibacterial agents.[1][2][3][4] The synthesis described herein is based on methodologies reported in the scientific literature, primarily involving the construction of a nitrated macrocyclic core followed by the attachment of a lipopeptide tail.[1][5]

The arylomycin family of antibiotics consists of several series, including the unmodified A series, the nitrated B series, and the glycosylated C series.[1][6][7] Arylomycin B compounds are characterized by a nitro group on the hydroxyphenylglycine residue within the macrocycle.[1] This modification has been shown to be important for its antibacterial activity against certain pathogens like Streptococcus agalactiae.[1][6]

The synthetic strategy highlighted here utilizes a key Suzuki-Miyaura coupling reaction for the crucial macrocyclization step to form the biaryl bond.[1][3]

Experimental Protocols

The total synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the nitrated tripeptide macrocycle.

  • Synthesis of the lipotripeptide side chain.

  • Coupling of the macrocycle and the side chain, followed by deprotection.

Stage 1: Synthesis of the Nitrated Tripeptide Macrocycle

This stage focuses on the preparation of the key macrocyclic core of this compound. The synthesis commences with the preparation of a protected and functionalized 3-nitro-tyrosine derivative, which is then elaborated into a linear tripeptide precursor for macrocyclization.

1.1 Preparation of the Nitrated Tyrosine Building Block

The synthesis begins with the modification of 3-nitro-tyrosine to introduce the necessary protecting groups and functional handles for subsequent peptide couplings and the Suzuki-Miyaura reaction.[1]

  • Step 1: Boc Protection and Iodination. 3-nitro-tyrosine is first protected with a Boc group. This is followed by iodination of the phenol (B47542) group to install a handle for the subsequent Suzuki-Miyaura coupling.[1]

  • Step 2: Further Modifications. The resulting compound undergoes a series of transformations to yield the desired N-methylated and functionalized amino acid building block ready for peptide coupling.[1][5]

1.2 Assembly of the Linear Tripeptide Precursor

The functionalized nitrated tyrosine derivative is then coupled with other amino acid residues to form a linear tripeptide. This is typically achieved through standard solution-phase peptide coupling techniques.

  • Step 1: Dipeptide Formation. The N-methylated hydroxyphenylglycine derivative is coupled with L-Ala-OMe to afford a dipeptide ester.[5]

  • Step 2: Ester Hydrolysis. The methyl ester of the dipeptide is hydrolyzed to the corresponding carboxylic acid.[5]

  • Step 3: Tripeptide Formation. The resulting dipeptide is then coupled with another amino acid derivative to yield the linear tripeptide precursor.[1]

1.3 Suzuki-Miyaura Macrocyclization

The key macrocyclization is achieved via an intramolecular Suzuki-Miyaura coupling reaction. This step forms the characteristic biaryl linkage of the arylomycin core.

  • Reaction Conditions: The linear tripeptide precursor is subjected to Suzuki-Miyaura coupling conditions, typically using a palladium catalyst such as PdCl2(dppf) and a base like NaHCO3 in a solvent such as DMF.[1] This reaction is followed by the removal of the Boc protecting group.[1]

Stage 2: Synthesis of the Lipotripeptide Side Chain

The N-terminal lipopeptide tail is synthesized separately and later coupled to the macrocyclic core.

2.1 Assembly of the Lipotripeptide

The lipotripeptide is constructed using standard peptide coupling methods, starting from the N-terminal fatty acid and sequentially adding the amino acid residues.

Stage 3: Coupling and Final Deprotection

The final steps of the synthesis involve the coupling of the two major fragments and the removal of all protecting groups to yield the final natural product.

3.1 Coupling of the Macrocycle and Lipotripeptide

The synthesized macrocycle and the lipotripeptide are coupled together using a peptide coupling reagent such as DEPBT in the presence of a base.[1]

3.2 Global Deprotection

The fully protected Arylomycin B analogue undergoes a global deprotection step to remove all protecting groups. This is often achieved using a reagent like AlBr3 in the presence of a scavenger such as EtSH.[1]

  • Reaction Conditions: The protected arylomycin is treated with 1.0 M AlBr3 in CH2Br2 and EtSH in CHCl3 under an air atmosphere at room temperature to yield the final Arylomycin B product.[1]

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of an Arylomycin B analog (Arylomycin B-C16), as reported in the literature.[1]

StepProductYield (%)
Boc Protection and IodinationCompound 3-
Conversion to Compound 4Compound 482 (3 steps)
Suzuki-Miyaura and Boc DeprotectionCompound 1142 (2 steps)
Coupling with LipotripeptideProtected Arylomycin B-C1644
Global DeprotectionArylomycin B-C1667
Overall Yield Arylomycin B-C16 ~8

Note: The overall yield is calculated from 3-nitro tyrosine.[1]

Characterization Data for an Intermediate (Protected Dipeptide): [1]

  • ¹H NMR (CDCl₃, 600 MHz) δ (ppm): 7.80 (s, 1H), 7.37-7.29 (m, 6H), 6.74 (d, J = 8.4 Hz, 1H), 6.30 (d, J = 7.2 Hz, 1H), 5.74 (br s, 1H), 5.22-5.15 (m, 2H), 4.70-4.66 (m, 1H) 3.87 (s, 3H) 2.70 (s, 3H) 1.48 (s, 9H), 1.44 (d, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 600 MHz) δ (ppm): 172.6, 169.3, 158.2, 140.4, 135.4, 130.6, 129.3, 128.8, 128.6, 128.4, 114.2, 110.7, 86.2, 80.9, 67.4, 56.6, 55.4, 53.6, 48.5, 31.7, 28.5, 18.3.

  • MS (ESI) m/z: [M + Na]⁺ 605.1.

Visualizations

Experimental Workflow for this compound Total Synthesis

G cluster_0 Stage 1: Macrocycle Synthesis cluster_1 Stage 2: Side Chain Synthesis cluster_2 Stage 3: Final Assembly A 3-Nitro-Tyrosine B Boc Protection & Iodination A->B C Functionalized Building Block B->C D Peptide Couplings C->D E Linear Tripeptide Precursor D->E F Suzuki-Miyaura Macrocyclization E->F G Nitrated Macrocycle F->G K Coupling of Macrocycle and Side Chain G->K H Fatty Acid & Amino Acids I Peptide Couplings H->I J Lipotripeptide Side Chain I->J J->K L Global Deprotection K->L M This compound L->M

Caption: Overall workflow for the total synthesis of this compound.

References

Application Note: Purification of Arylomycin B5 using Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Arylomycin B5, a member of the biaryl-bridged lipopeptide antibiotic family, using reversed-phase high-performance liquid chromatography (RP-HPLC). Arylomycins are potent inhibitors of bacterial type I signal peptidase (SPase), making them a promising class of antibiotics for combating drug-resistant bacteria.[1][2] The described method is adapted from established protocols for the purification of synthetic Arylomycin B analogues and is suitable for researchers in drug discovery and development.[3] This document outlines the necessary reagents, equipment, and a step-by-step procedure for achieving high-purity this compound for subsequent biological assays and structural studies.

Introduction

The Arylomycin family of antibiotics, first isolated from Streptomyces sp., are characterized by a conserved core lipohexapeptide.[3][4] The B series of arylomycins are distinguished by a nitrated macrocycle.[5] Due to their novel mechanism of action targeting SPase, there is significant interest in their therapeutic potential.[1] The synthesis and purification of various Arylomycin analogues have been reported, with RP-HPLC being the primary method for obtaining highly pure material.[3][5] This protocol provides a generalized yet detailed methodology for the purification of this compound based on these published methods.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude this compound (Post-synthesis or extraction) dissolve Dissolve in minimal MeOH/DMF crude_sample->dissolve centrifuge Centrifuge to remove particulates dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection hplc_system Preparative RP-HPLC System hplc_system->injection gradient Gradient Elution injection->gradient detection UV Detection (220 nm) gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis (Analytical HPLC, MS) fractionation->analysis lyophilize Lyophilize Pure Fractions analysis->lyophilize pure_product Pure this compound lyophilize->pure_product

Figure 1. General workflow for the purification of this compound using RP-HPLC.

Materials and Reagents

ItemVendor/Grade
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade / Deionized
Trifluoroacetic Acid (TFA)HPLC Grade
Methanol (B129727) (MeOH)HPLC Grade
Crude this compoundSynthesized or Extracted

Equipment

EquipmentSpecifications
HPLC SystemPreparative HPLC with gradient capability
HPLC ColumnC18 reversed-phase, 10 µm, 21.2 x 250 mm
DetectorUV-Vis Detector
Fraction CollectorAutomated or Manual
CentrifugeMicrocentrifuge or equivalent
LyophilizerStandard laboratory model

Experimental Protocol

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of methanol or a suitable solvent mixture (e.g., methanol/DMF).

  • Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean vial for HPLC injection.

HPLC Purification
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the bound this compound using a linear gradient of Mobile Phase B.

  • Detection & Fraction Collection: Monitor the elution profile at 220 nm.[5] Collect fractions corresponding to the major peak, which is expected to be this compound.

Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to remove the mobile phase solvents, yielding the purified this compound as a solid.

HPLC Parameters

The following table summarizes the recommended HPLC parameters for the purification of this compound, based on methods used for analogous compounds.[3][5]

ParameterPreparative HPLC
Column Phenomenex Jupiter C18 (10 µm, 300 Å, 21.2 x 250 mm) or equivalent
Mobile Phase A Water with 0.1% TFA
Mobile Phase B 90% Acetonitrile / 10% Water with 0.1% TFA
Flow Rate ~15-20 mL/min
Gradient Program A linear gradient of increasing Mobile Phase B. A starting point could be a gradient of 1.0% B per minute. The exact gradient should be optimized based on the elution of the target compound. For example: - 0-5 min: 30% B - 5-65 min: 30-90% B (linear gradient) - 65-70 min: 90% B - 70-75 min: 90-30% B
Detection Wavelength 220 nm
Injection Volume Dependent on sample concentration and column capacity

Note: The elution conditions, particularly the gradient, may require optimization depending on the specific crude sample composition and the HPLC system used. Published methods show elution of similar compounds at approximately 75-82% of Mobile Phase B under specific gradient conditions.[3]

Logical Relationship of Purification Steps

Logical_Flow start Start: Crude Sample dissolution Dissolution & Clarification start->dissolution injection HPLC Injection dissolution->injection Solubilized Sample separation Chromatographic Separation (Gradient Elution) injection->separation detection Peak Detection (UV) separation->detection collection Fraction Collection detection->collection Target Peak analysis Purity Verification (Analytical HPLC/MS) collection->analysis Collected Fractions analysis->injection If Impure, Re-purify lyophilization Solvent Removal (Lyophilization) analysis->lyophilization If Pure end End: Pure this compound lyophilization->end

Figure 2. Logical flow of the this compound purification protocol.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using preparative RP-HPLC. The described methodology, including sample preparation, HPLC parameters, and post-purification processing, is designed to yield a highly pure product suitable for further research. Researchers should optimize the gradient conditions for their specific needs to achieve the best separation and yield.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Arylomycin B5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that exhibit potent antimicrobial activity through the inhibition of bacterial type I signal peptidase (SPase).[1][2] This enzyme is crucial for the secretion of numerous proteins essential for bacterial viability and virulence, making it an attractive target for novel antibiotic development.[3][4][5] Arylomycin B5, a derivative of this class, has demonstrated significant efficacy against a range of Gram-positive bacteria. These application notes provide detailed protocols for the in vitro evaluation of this compound efficacy, focusing on standardized methodologies to ensure reproducible and comparable results.

Mechanism of Action

This compound exerts its antibacterial effect by targeting and inhibiting type I signal peptidase (SPase), a key enzyme in the general secretory pathway of bacteria. SPase is responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. This cleavage is essential for the proper folding and function of many secreted proteins, including virulence factors and enzymes involved in cell wall maintenance. By inhibiting SPase, this compound disrupts the protein secretion process, leading to an accumulation of unprocessed pre-proteins in the cell membrane, which ultimately results in bacterial cell death.

Diagram of this compound Mechanism of Action

cluster_membrane Cytoplasmic Membrane cluster_extracellular Periplasm / Extracellular Space SPase Type I Signal Peptidase (SPase) Mature_Protein Mature Protein SPase->Mature_Protein Cleavage of Signal Peptide Preprotein Pre-protein with Signal Peptide Preprotein->SPase Translocation Mature_Protein_out Secreted Mature Protein Mature_Protein->Mature_Protein_out Secretion Arylomycin This compound Arylomycin->SPase Inhibition

Caption: this compound inhibits Type I Signal Peptidase, disrupting protein secretion.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Arylomycin C16, a closely related analogue of this compound, against various coagulase-negative Staphylococci. This data provides a baseline for the expected efficacy of this compound.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus epidermidis1430.51≤0.125 - 4
Staphylococcus haemolyticus300.250.5≤0.125 - 2
Staphylococcus hominis20220.5 - 4
Staphylococcus lugdunensis150.250.5≤0.125 - 1
Staphylococcus capitis108164 - 16
Staphylococcus saprophyticus10>64>6416 - >64
Staphylococcus warneri1064>6416 - >64

Data sourced from a study on Arylomycin C16 against coagulase-negative staphylococci isolates.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][6][7][8][9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Staphylococcus epidermidis RP62A)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or turbidity meter

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

    • Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Broth Microdilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL). Each well should contain 50 µL of the diluted compound.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow for MIC Assay

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare this compound Stock Solution (1280 µg/mL in DMSO) C Perform Serial Dilutions of This compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This protocol describes a time-kill kinetic study to assess the bactericidal or bacteriostatic activity of this compound over time.[11][12][13]

Materials:

  • This compound

  • CAMHB

  • Bacterial strains

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (35 ± 2°C, 200 rpm)

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Inoculum Preparation:

    • Grow the test organism in CAMHB to the mid-logarithmic phase of growth (approximately 0.5 OD₆₀₀).

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube (no antibiotic).

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Kill Kinetics:

    • Incubate the tubes at 35 ± 2°C with constant agitation (200 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform ten-fold serial dilutions of the aliquots in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.

  • Enumeration and Analysis:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic.[12]

Logical Relationship for Time-Kill Assay Interpretation

Start Perform Time-Kill Assay Result Calculate Log10 Reduction in CFU/mL at 24h Start->Result Decision Log10 Reduction ≥ 3? Result->Decision Bactericidal Bactericidal Activity Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Activity Decision->Bacteriostatic No

Caption: Decision tree for interpreting time-kill assay results.

References

Application of Arylomycin B5 in Studying Bacterial Protein Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that serve as potent and specific inhibitors of bacterial type I signal peptidase (SPase).[1][2][3] This unique mechanism of action makes them invaluable tools for studying the bacterial general secretory (Sec) pathway, a fundamental process for the translocation of proteins across the cytoplasmic membrane. Arylomycin B5, as part of this class, allows for the targeted disruption of protein secretion, enabling detailed investigation into the physiological consequences of secretion stress, the roles of secreted proteins in pathogenesis, and the potential for developing novel antibacterial therapeutics.[4][5]

The inhibition of SPase by arylomycins leads to the accumulation of unprocessed preproteins in the bacterial cell membrane, which can disrupt membrane integrity and ultimately result in either bacteriostatic or bactericidal effects, depending on the bacterial species and its growth phase.[1][5] This application note provides detailed protocols and data for utilizing this compound and its analogs (like the well-studied Arylomycin A-C16) to probe bacterial protein secretion.

Mechanism of Action

This compound targets and inhibits type I signal peptidase (SPase), an essential enzyme in the final step of the general secretory pathway.[2][4] SPase is responsible for cleaving the N-terminal signal peptide from preproteins after they have been translocated across the cytoplasmic membrane by the SecYEG translocon. By inhibiting SPase, this compound causes the accumulation of these unprocessed preproteins, leading to a cascade of downstream effects that disrupt cellular homeostasis.[1][6]

cluster_Cytoplasm Cytoplasm cluster_Membrane Cytoplasmic Membrane cluster_Periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecA SecA Preprotein->SecA Binding SecYEG SecYEG Translocon SecA->SecYEG Translocation SPase Signal Peptidase (SPase) [Target of this compound] SecYEG->SPase Presents Preprotein MatureProtein Mature Secreted Protein SPase->MatureProtein Cleavage of Signal Peptide Arylomycin This compound Arylomycin->SPase Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of arylomycins against various bacterial strains and their binding affinity to SPase.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Analogs

CompoundBacterial StrainSPase GenotypeMIC (µg/mL)
Arylomycin C16S. epidermidis RP62AWild Type (Sensitive)0.25
Arylomycin C16S. epidermidis RP62AspsB(S29P) (Resistant)>64
Arylomycin C16S. aureus NCTC 8325Wild Type (Resistant)>64
Arylomycin C16S. aureus NCTC 8325lepB(P29S) (Sensitive)4
Arylomycin C16E. coli MG1655Wild Type (Resistant)>64
Arylomycin C16E. coli MG1655lepB(P84L) (Sensitive)1
Arylomycin C16H. pyloriWild Type (Ala29)4
Arylomycin C16S. pneumoniaeWild TypeSensitive
Arylomycin C16B. subtilisWild TypeResistant

Data compiled from studies on Arylomycin C16, a close analog of B5. Sensitivity is often determined by the presence or absence of a proline residue at a key position in SPase.[7][8]

Table 2: Binding Affinity of Arylomycin C16 to SPase Variants

SPase VariantOrganismKD (nM)
Wild Type (Pro-variant)S. aureus1283 ± 278
P29S Mutant (Ser-variant)S. aureus130 ± 53

This data demonstrates that the resistance-conferring proline residue significantly reduces the binding affinity of the arylomycin to SPase.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHBII)[1]

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHBII in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending colonies in MHBII to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

A Prepare this compound Serial Dilutions in 96-well plate C Inoculate Plate with Bacteria A->C B Prepare Bacterial Inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Read MIC (Lowest concentration with no visible growth) D->E cluster_workflow Workflow for Protein Secretion Analysis A Bacterial Culture (+/- this compound) B Subcellular Fractionation A->B C Protein Separation (SDS-PAGE) B->C D In-gel Digestion C->D E LC-MS/MS Analysis D->E F Protein Identification and Quantification E->F G Comparative Analysis F->G

References

Synthetic Analogs of Arylomycin B5: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of synthetic analogs of Arylomycin B5, a lipopeptide antibiotic that inhibits bacterial type I signal peptidase (SPase). This document offers detailed protocols for the synthesis and biological evaluation of these analogs, presents key quantitative data in a structured format, and illustrates important pathways and workflows to guide researchers in this field.

Introduction to Arylomycins

Arylomycins are a class of natural product antibiotics that represent a promising scaffold for the development of new antibacterial agents.[1][2] Their unique mechanism of action, the inhibition of the essential bacterial enzyme SPase, makes them an attractive alternative to combat the growing threat of antibiotic resistance.[3][4] SPase is responsible for the cleavage of signal peptides from proteins secreted across the cytoplasmic membrane, a crucial process for bacterial viability.[3][5]

Initial development of arylomycins was hampered by a seemingly narrow spectrum of activity.[2] However, subsequent research revealed that many bacteria possess a natural resistance to these compounds due to a specific proline mutation in their SPase.[2][6] This understanding has spurred the development of synthetic analogs designed to overcome this resistance and broaden their antibacterial spectrum, including activity against challenging Gram-negative pathogens.[7][8][9]

I. Synthesis of this compound Analogs

The synthesis of this compound analogs is a complex multi-step process that can be broadly divided into three key stages: synthesis of the lipopeptide tail, construction of the macrocyclic core, and finally, the coupling of these two fragments followed by deprotection. Both solid-phase and solution-phase synthesis strategies have been successfully employed.[5][7]

A. Synthesis of the Lipopeptide Tail (Solid-Phase)

A standard solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry is commonly used for the efficient assembly of the lipopeptide tail.[5]

Protocol 1: Solid-Phase Synthesis of the Lipopeptide Tail

  • Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM). Add Fmoc-Gly-OH and N,N-diisopropylethylamine (DIEA) and agitate to load the first amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (e.g., Fmoc-D-Ala-OH, Fmoc-N-Me-D-Ser(OBn)-OH) using a coupling agent such as HCTU in the presence of DIEA in DMF.

  • Lipid Coupling: After the final amino acid coupling and Fmoc deprotection, couple the desired fatty acid (e.g., palmitic acid) using HCTU/DIEA in a mixture of DMF and DCM.

  • Cleavage from Resin: Cleave the synthesized lipopeptide from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM.

  • Purification: Purify the crude lipopeptide using reverse-phase high-performance liquid chromatography (HPLC).

B. Synthesis of the Macrocyclic Core

The construction of the biaryl-bridged macrocyclic core is the most challenging aspect of arylomycin synthesis. A key step is the intramolecular Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage.[2][7]

Protocol 2: Synthesis of the Macrocyclic Core

  • Dipeptide Formation: Couple a protected and iodinated N-methyl-hydroxyphenylglycine with a protected alanine (B10760859) methyl ester to form a dipeptide.[3]

  • Tripeptide Formation: Couple the resulting dipeptide with a protected tyrosine boronic ester to yield the linear tripeptide precursor.[2]

  • Macrocyclization: Perform an intramolecular Suzuki-Miyaura coupling reaction using a palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., NaHCO3) in DMF to form the macrocycle.[2]

  • Deprotection: Remove the Boc protecting group from the macrocycle.

C. Final Assembly and Deprotection

The final steps involve coupling the lipopeptide tail to the macrocyclic core and the global deprotection of all protecting groups.

Protocol 3: Final Assembly and Deprotection

  • Coupling: Couple the purified lipopeptide tail to the deprotected macrocyclic core using a peptide coupling agent such as DEPBT in the presence of a base.[5]

  • Global Deprotection: Remove all remaining protecting groups. A common method involves treatment with ethanethiol (B150549) and aluminum bromide in an appropriate solvent.[5][6]

  • Purification: Purify the final this compound analog using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

II. Biological Evaluation of this compound Analogs

The biological activity of the synthesized analogs is primarily assessed by determining their antibacterial efficacy against a panel of clinically relevant bacterial strains.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[2][5][10]

Protocol 4: Broth Microdilution MIC Assay

  • Prepare Bacterial Inoculum: From a fresh agar (B569324) plate, suspend bacterial colonies in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB) to achieve a standardized cell density (e.g., 1 x 10^7 colony-forming units (CFU)/mL).[5][10]

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-20 hours.[10]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of key Arylomycin analogs against various bacterial strains, including those with and without the resistance-conferring proline mutation in SPase.

Table 1: MICs of Arylomycin Analogs Against Staphylococcus Species

CompoundS. epidermidis (Sensitive)S. epidermidis (Resistant)S. aureus (Sensitive)S. aureus (Resistant)
Arylomycin C160.25 µg/mL8 µg/mL->128 µg/mL
Arylomycin B-C16--->128 µg/mL

Sensitive strains possess a non-proline residue at the key position in SPase, while resistant strains have a proline residue.[6]

Table 2: MICs of Arylomycin Analogs Against Gram-Negative Bacteria

CompoundE. coli (Sensitive)E. coli (Resistant)P. aeruginosa (Sensitive)P. aeruginosa (Resistant)
Arylomycin C16->128 µg/mL->128 µg/mL
Arylomycin B-C16->128 µg/mL->128 µg/mL

Data for sensitive strains of E. coli and P. aeruginosa are from genetically modified strains where the resistance-conferring proline in SPase has been mutated.[6]

Table 3: In Vitro Activity of G0775 Against Gram-Negative Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli (MDR clinical isolates)≤0.25
Klebsiella pneumoniae (MDR clinical isolates)≤0.25
Acinetobacter baumannii (MDR clinical isolates)≤4
Pseudomonas aeruginosa (MDR clinical isolates)≤16

G0775 is a synthetic analog optimized for activity against Gram-negative bacteria.[8]

IV. Visualizing Pathways and Workflows

A. Mechanism of Action of Arylomycins

Arylomycins exert their antibacterial effect by inhibiting type I signal peptidase (SPase). This enzyme is crucial for the processing and maturation of many secreted proteins that are essential for bacterial survival.

Arylomycin_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Pre-protein Pre-protein SPase SPase Pre-protein->SPase Binds to Mature_Protein Mature_Protein SPase->Mature_Protein Cleaves into Signal_Peptide Signal_Peptide SPase->Signal_Peptide Arylomycin Arylomycin Arylomycin->SPase Inhibits Extracellular_Space Extracellular_Space Mature_Protein->Extracellular_Space Secreted

Caption: Arylomycin inhibits SPase, preventing protein secretion.

B. General Workflow for Arylomycin Analog Development

The development of novel Arylomycin analogs follows a systematic workflow from synthesis to biological evaluation.

Arylomycin_Development_Workflow Start Start Synthesis Synthesis Start->Synthesis Design Analogs Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Biological_Screening Biological_Screening Characterization->Biological_Screening Confirmed Structure Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization Active Compound End End Biological_Screening->End Inactive Compound Lead_Optimization->Synthesis Iterative Design Lead_Optimization->End Candidate Drug

Caption: Workflow for developing new Arylomycin analogs.

Conclusion

The synthetic analogs of this compound hold significant promise as a new class of antibiotics. The protocols and data presented here provide a valuable resource for researchers working on the discovery and development of these potent antibacterial agents. The continued exploration of this chemical scaffold, guided by a deeper understanding of its mechanism of action and structure-activity relationships, is crucial in the ongoing battle against multidrug-resistant bacteria.

References

Application Notes and Protocols for Measuring Arylomycin B5 Binding to Signal Peptidase (SPase)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that exhibit their bactericidal effects by inhibiting bacterial type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme located on the outer leaflet of the cytoplasmic membrane, responsible for cleaving N-terminal signal peptides from proteins translocated out of the cytoplasm.[2] This process is essential for bacterial viability, making SPase a compelling target for novel antibiotic development.[3] Understanding the binding kinetics of arylomycin derivatives, such as Arylomycin B5, to SPase is fundamental for the development of more potent and broad-spectrum antibiotics. These application notes provide detailed protocols and data for measuring this interaction.

The primary mechanism of arylomycin action involves binding to the SPase active site, mimicking the binding of natural pre-protein substrates.[2] However, the efficacy of arylomycins can be hampered by natural resistance, often conferred by a proline residue in the SPase binding pocket which reduces the binding affinity of the antibiotic.[4][5][6] Consequently, precise and quantitative measurement of binding affinity is critical in overcoming such resistance and guiding the design of new arylomycin analogs.

Key Techniques for Measuring Binding Affinity

Several biophysical techniques can be employed to characterize the binding of this compound to SPase. One of the most direct and sensitive methods is fluorescence spectroscopy . This technique leverages the intrinsic fluorescence of arylomycin, which is altered upon binding to SPase, providing a direct measure of the binding event.

Fluorescence Spectroscopy Binding Assay

This method is based on the principle that the fluorescence emission of arylomycin increases upon binding to SPase. By titrating SPase with increasing concentrations of arylomycin and measuring the corresponding change in fluorescence, the equilibrium dissociation constant (K D ) can be determined.[5]

Quantitative Data Summary

The following tables summarize the equilibrium dissociation constants (K D ) for the binding of Arylomycin C16 (a close analog of this compound) to different variants of SPase from E. coli and S. aureus. This data highlights the impact of the resistance-conferring proline residue on binding affinity.

Table 1: Binding Affinity of Arylomycin C16 to E. coli SPase Variants [5]

E. coli SPase VariantDescriptionK D (nM)
Pro-variant (Wild-type)Contains the resistance-conferring Proline residue.1283 ± 278
Ser-variant (Mutant)Proline residue replaced with Serine, conferring sensitivity.130 ± 53

Table 2: Binding Affinity of Arylomycin C16 to S. aureus SPase Variants [5]

S. aureus SPase VariantDescriptionK D (nM)
Pro-variant (Wild-type)Contains the resistance-conferring Proline residue.1283 ± 278
Ser-variant (Mutant)Proline residue replaced with Serine, conferring sensitivity.130 ± 53

Experimental Protocols

Protocol 1: Determination of Arylomycin-SPase Binding Affinity using Fluorescence Spectroscopy

This protocol details the steps for measuring the steady-state binding of an arylomycin to SPase by monitoring the change in arylomycin's intrinsic fluorescence.[5]

Materials:

  • Purified SPase (wild-type or mutant variants)

  • This compound (or analog, e.g., Arylomycin C16)

  • Binding Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 1% n-octyl-β-glucopyranoside. For experiments with S. aureus SPase, supplement the buffer with 10% glycerol.[5]

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Determine the concentration of the purified SPase solution using a standard protein quantification method (e.g., Bradford assay or measuring absorbance at 280 nm). .

  • Instrument Setup:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for arylomycin. For Arylomycin C16, the excitation wavelength (λ ex ) is 320 nm and the emission wavelength (λ em ) is 410 nm.[5]

    • Set the temperature of the sample holder to a constant value (e.g., 25°C). .

  • Titration:

    • Add a fixed concentration of SPase to the cuvette containing the binding buffer.

    • Record the baseline fluorescence.

    • Perform a serial titration by adding increasing concentrations of this compound to the SPase solution.

    • After each addition, allow the system to equilibrate for a few minutes before measuring the fluorescence intensity. .

  • Data Analysis:

    • Correct the fluorescence readings for any dilution effects.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the equilibrium dissociation constant (K D ).

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffer Prepare Binding Buffer titration Titrate SPase with Arylomycin prep_buffer->titration prep_spase Purify & Quantify SPase prep_spase->titration prep_arylomycin Prepare Arylomycin Stock prep_arylomycin->titration setup_fluorometer Set up Fluorometer (λex=320nm, λem=410nm) setup_fluorometer->titration measure_fluorescence Measure Fluorescence Intensity titration->measure_fluorescence plot_data Plot Fluorescence vs. [Arylomycin] measure_fluorescence->plot_data fit_curve Fit Data to Binding Model plot_data->fit_curve calculate_kd Calculate KD fit_curve->calculate_kd

Caption: Workflow for determining Arylomycin-SPase binding affinity.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space ribosome Ribosome preprotein Pre-protein with Signal Peptide ribosome->preprotein Translation sec_channel SecYEG Channel preprotein->sec_channel Translocation spase SPase sec_channel->spase Processing mature_protein Mature Protein spase->mature_protein Cleavage of Signal Peptide arylomycin This compound arylomycin->spase Inhibition

Caption: Inhibition of the bacterial protein secretion pathway by this compound.

References

Application Notes and Protocols for Arylomycin B5 Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a pressing global health crisis, necessitating the exploration of novel therapeutic strategies. One promising avenue is the use of antibiotic combinations to achieve synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. Arylomycin B5 is a member of a novel class of natural product antibiotics that inhibit type I signal peptidase (SPase), an essential bacterial enzyme not targeted by any currently approved antibiotics.[1][2][3] This unique mechanism of action makes this compound a compelling candidate for combination therapies. These application notes provide detailed protocols for investigating the synergistic potential of this compound with other antibiotic classes.

Application Notes

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2] This cleavage is essential for the proper localization and function of a multitude of extracellular and outer membrane proteins, including those involved in cell wall biosynthesis.[2] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting protein secretion and ultimately leading to bacterial cell death or growth inhibition.[1][3] The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and its growth phase.[2]

Rationale for Synergy Studies

The inhibition of a novel target by this compound suggests that it may act synergistically with antibiotics that have different mechanisms of action. By simultaneously targeting multiple essential pathways, combination therapy can be more effective and potentially reduce the likelihood of resistance development. Studies have shown that the inhibition of SPase by arylomycins can result in synergistic activity when combined with aminoglycosides.[1][2] Additionally, synergy has been observed with the carbapenem (B1253116) class of antibiotics in methicillin-resistant Staphylococcus aureus (MRSA).[2] The rationale is that weakening the cell envelope or disrupting other cellular processes can render the bacteria more susceptible to the effects of SPase inhibition.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5][6][7]

Materials:

  • This compound

  • Partner antibiotic(s)

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic(s) at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Determine MICs: Determine the MIC of each antibiotic individually for the bacterial strain(s) of interest using the broth microdilution method according to CLSI or EUCAST guidelines.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create serial twofold dilutions of this compound along the x-axis (columns) of the plate.

    • Create serial twofold dilutions of the partner antibiotic along the y-axis (rows) of the plate.

    • The resulting plate will contain a matrix of antibiotic concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial inoculum. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC of the combination is the lowest concentration of the antibiotics that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth using the following formula: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [5]

    • The interaction is interpreted as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[5]

Data Presentation:

Summarize the results in a table as shown below.

Bacterial StrainAntibiotic A (this compound) MIC Alone (µg/mL)Antibiotic B MIC Alone (µg/mL)MIC of A in Combination (µg/mL)MIC of B in Combination (µg/mL)FIC IndexInterpretation
S. aureus ATCC 29213
E. coli ATCC 25922
Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[8][9][10]

Materials:

  • This compound

  • Partner antibiotic(s)

  • Bacterial strain(s) of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it in fresh CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare culture tubes or flasks containing the following:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5 x MIC, 1 x MIC)

    • Partner antibiotic alone (at a relevant concentration)

    • This compound and partner antibiotic in combination

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) and plate onto appropriate agar (B569324) plates. Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[9]

Data Presentation:

Present the time-kill curve data in a table summarizing the log10 CFU/mL reduction.

Treatment0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)Log10 Reduction at 24 hr vs. Most Active Agent
Growth Control
This compound
Antibiotic B
Combination

Visualizations

Signal_Peptidase_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecB SecB Chaperone Preprotein->SecB Binding SecYEG SecYEG Translocon Preprotein->SecYEG SecA SecA ATPase SecA->SecYEG Translocation SecB->SecA SPase Signal Peptidase (SPase) SecYEG->SPase Cleavage Site Presentation MatureProtein Mature Protein SPase->MatureProtein Signal Peptide Cleavage ArylomycinB5 This compound ArylomycinB5->SPase Inhibition

Caption: this compound inhibits the bacterial Type I Signal Peptidase (SPase).

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Prepare Antibiotic Stock Solutions B1 Serial Dilution of Drug A (x-axis of 96-well plate) A1->B1 B2 Serial Dilution of Drug B (y-axis of 96-well plate) A1->B2 A2 Determine Individual MICs A2->B1 A2->B2 A3 Prepare Bacterial Inoculum (0.5 McFarland) B3 Inoculate Plate A3->B3 B1->B3 B2->B3 B4 Incubate Plate (16-20h at 37°C) B3->B4 C1 Read Results (Visual Inspection) B4->C1 C2 Calculate FIC Index C1->C2 C3 Interpret Interaction (Synergy, Additive, Antagonism) C2->C3

Caption: Workflow for the checkerboard microdilution synergy assay.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification and Analysis D1 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) D2 Set up Test Conditions: - Growth Control - Drug A alone - Drug B alone - Combination D1->D2 E1 Incubate with Shaking (at 37°C) D2->E1 E2 Sample at Time Points (0, 2, 4, 8, 24h) E1->E2 F1 Perform Serial Dilutions and Plate E2->F1 F2 Incubate Plates and Count Colonies (CFU/mL) F1->F2 F3 Plot log10 CFU/mL vs. Time F2->F3 F4 Determine Synergy (≥2-log10 reduction) F3->F4

Caption: Workflow for the time-kill curve synergy assay.

References

Application Notes and Protocols: Utilizing Arylomycin Analogs Against Gram-Negative Bacteria with Compromised Outer Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The arylomycins are a class of natural product antibiotics that represent a promising scaffold for the development of novel therapeutics against multidrug-resistant (MDR) bacteria. Their unique mechanism of action involves the inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme responsible for the processing of secreted and membrane proteins.[1][2][3] While initially showing a narrow spectrum of activity primarily against Gram-positive bacteria, recent advancements in understanding their mechanism and in synthetic chemistry have unlocked their potential against formidable Gram-negative pathogens.[4][5]

Naturally occurring arylomycins are generally ineffective against Gram-negative bacteria due to the presence of a protective outer membrane that restricts their entry. However, in strains where this barrier is compromised, or through chemical modifications to the arylomycin structure, potent antibacterial activity can be achieved. This document provides detailed application notes and protocols for researchers investigating the use of arylomycin analogs, particularly the optimized compound G0775, against Gram-negative bacteria.

Mechanism of Action

Arylomycins target the essential and conserved bacterial type I signal peptidase (SPase), also known as LepB. SPase is a membrane-bound protease crucial for the cleavage of N-terminal signal peptides from preproteins that are translocated across the cytoplasmic membrane. The inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting the localization of essential proteins destined for the periplasm, outer membrane, and the extracellular environment. This disruption of protein secretion is ultimately lethal to the bacterium. The optimized arylomycin, G0775, forms a covalent bond with SPase, leading to very tight binding and potent inhibition.

Data Presentation: In Vitro Activity of G0775

The synthetic arylomycin analog, G0775, has demonstrated potent, broad-spectrum activity against a range of Gram-negative bacteria, including multidrug-resistant clinical isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of G0775 against various Gram-negative species.

Gram-Negative SpeciesMIC Range (µg/ml)
Escherichia coli0.125 - 2
Klebsiella pneumoniae0.125 - 2
Pseudomonas aeruginosa0.125 - 2
Acinetobacter baumannii0.125 - 2
Other Species (8 total)0.125 - 2

Table 2: Activity of G0775 against Multidrug-Resistant (MDR) Gram-Negative Clinical Isolates.

MDR Clinical IsolatesNumber of StrainsMIC90 (µg/ml)
Escherichia coli and Klebsiella pneumoniae49≤0.25
Acinetobacter baumannii16≤4
Pseudomonas aeruginosa12≤16

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the efficacy of arylomycin analogs against Gram-negative bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an arylomycin analog that inhibits the visible growth of a Gram-negative bacterial strain.

Materials:

  • Arylomycin analog (e.g., G0775) stock solution of known concentration.

  • Gram-negative bacterial strain of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml). c. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.

  • Serial Dilution of Arylomycin Analog: a. Prepare a series of two-fold serial dilutions of the arylomycin analog stock solution in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µl after the addition of the bacterial inoculum.

  • Inoculation: a. Add 50 µl of the prepared bacterial inoculum to each well containing the diluted arylomycin analog. b. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the arylomycin analog at which there is no visible growth of bacteria. c. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 2: Outer Membrane Permeability Assay

Objective: To assess whether compromising the outer membrane of a Gram-negative bacterium increases its susceptibility to a natural arylomycin.

Materials:

  • Natural arylomycin (e.g., Arylomycin B5).

  • Outer membrane permeabilizing agent (e.g., Polymyxin B nonapeptide - PMBN).

  • Gram-negative bacterial strain of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Perform MIC Determination (as in Protocol 1) for the natural arylomycin in the absence of PMBN.

  • Perform a parallel MIC determination with the addition of a sub-inhibitory concentration of PMBN to the CAMHB. a. The concentration of PMBN should be determined beforehand to ensure it does not inhibit bacterial growth on its own. A typical concentration to start with is 1-5 µg/ml. b. Prepare serial dilutions of the natural arylomycin in CAMHB containing the fixed sub-inhibitory concentration of PMBN.

  • Inoculate the plates with the bacterial suspension as described in Protocol 1.

  • Incubate and determine the MICs for the natural arylomycin in both the absence and presence of PMBN.

  • Data Analysis: a. Compare the MIC value of the natural arylomycin with and without PMBN. b. A significant decrease (e.g., ≥4-fold) in the MIC in the presence of PMBN suggests that the outer membrane is a barrier to the antibiotic's entry.

Visualizations

cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm SPase Signal Peptidase (SPase/LepB) Periplasm->SPase Cytoplasmic_Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm Arylomycin_B5 This compound Arylomycin_B5->Outer_Membrane Blocked G0775 G0775 G0775->Periplasm Penetrates G0775->SPase Inhibition Mature_Proteins Mature Proteins SPase->Mature_Proteins Cleavage Cell_Death Cell Death Preproteins Preproteins Preproteins->SPase Protein_Secretion Protein Secretion Mature_Proteins->Protein_Secretion

Caption: Mechanism of Arylomycin Action.

Start Start: Prepare Bacterial Inoculum Prepare_Antibiotic Prepare Serial Dilutions of Arylomycin Analog Start->Prepare_Antibiotic Inoculate Inoculate 96-well Plate Prepare_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Visual or Spectrophotometer) Incubate->Read_Results End End: Determine MIC Value Read_Results->End

Caption: MIC Determination Workflow.

Intact_OM Intact Outer Membrane High_MIC High MIC (Resistance) Intact_OM->High_MIC Compromised_OM Compromised Outer Membrane (e.g., with PMBN) Low_MIC Low MIC (Susceptibility) Compromised_OM->Low_MIC Natural_Arylomycin Natural Arylomycin Natural_Arylomycin->Intact_OM Natural_Arylomycin->Compromised_OM

Caption: Outer Membrane and Arylomycin Efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Arylomycin B5 Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Arylomycin B5.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound?

A1: The total synthesis of this compound is a complex undertaking with several critical steps that can present challenges. The most frequently encountered difficulties include:

  • Macrocyclization: Formation of the 14-membered biaryl-bridged macrocycle is a primary hurdle. Both the Suzuki-Miyaura coupling and newer oxidative coupling methods have their own sets of challenges, including low yields and the need for precise reaction control.[1][2][3]

  • Stereochemical Control: Maintaining the stereochemical integrity of multiple chiral centers throughout a lengthy synthetic sequence is crucial. Epimerization can occur during peptide couplings or under harsh reaction conditions, leading to diastereomeric mixtures that are difficult to separate.[4][5]

  • Protecting Group Strategy: The synthesis involves numerous functional groups (amines, carboxylic acids, phenols) that require an orthogonal protecting group strategy. The choice of protecting groups can significantly impact the yield of key steps, such as the macrocyclization, and their removal in the final steps can be problematic.

  • Final Deprotection: The global deprotection of the fully assembled molecule can be challenging. For Arylomycin B, the presence of a nitro group adds complexity, as some deprotection conditions can lead to its undesired reduction.

Q2: What are the main strategies for the key biaryl bond formation in the macrocycle?

A2: Two primary strategies have been successfully employed for the construction of the biaryl macrocycle of arylomycins:

  • Intramolecular Suzuki-Miyaura Cross-Coupling: This has been a widely used method, involving the palladium-catalyzed coupling of an aryl halide (typically an iodide) with an arylboronic acid or ester within the linear peptide precursor. While capable of providing the macrocycle, this reaction is often sensitive to the choice of catalyst, base, solvent, and protecting groups on the phenolic hydroxyls.

  • Copper-Mediated Oxidative Phenol (B47542) Coupling (C-H Activation): This more recent approach mimics the putative biosynthetic pathway and involves the intramolecular coupling of two phenolic residues. This method has been reported to be high-yielding and scalable, offering a more streamlined route to the macrocyclic core.

Q3: How can I avoid racemization during peptide coupling steps?

A3: Minimizing racemization is critical for maintaining stereochemical purity. Key strategies include:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as COMU, HATU, or HOBt/EDC.

  • Reaction Temperature: Perform couplings at low temperatures (e.g., 0 °C to room temperature) to minimize epimerization.

  • Base: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in stoichiometric amounts.

  • Protecting Groups: The choice of N-terminal protecting group on the amino acids can influence the degree of racemization.

One reported synthesis of an arylomycin analog successfully obtained the desired N-methyl amino acid without racemization by using a reduction step with triethylsilane in TFA followed by reinstallation of the Boc group.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Macrocyclization

This guide addresses common issues leading to low yields in the intramolecular Suzuki-Miyaura coupling step.

Problem: The yield of the macrocyclization reaction is significantly lower than expected (<25%).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Inhibition by Free Phenolic -OH A free phenol on the tyrosine residue can adversely affect the reaction. Protecting the phenol as a methyl or benzyl (B1604629) ether can improve yields.Phenol Protection (Methyl Ether): To a solution of the phenol-containing linear peptide in DMF, add K2CO3 (3.0 eq) and MeI (1.5 eq). Stir at room temperature for 12 hours. Quench with water and extract with EtOAc. Purify by column chromatography.
Poor Catalyst Activity The choice of palladium catalyst and ligand is crucial. PdCl2(dppf) is commonly used, but other catalysts may be more effective for your specific substrate.Alternative Catalyst Screening: Screen a panel of palladium catalysts (e.g., Pd(PPh3)4, Pd2(dba)3 with various phosphine (B1218219) ligands like SPhos or XPhos) on a small scale to identify the optimal system.
Sub-optimal Reaction Conditions The base, solvent, and temperature can all impact the reaction efficiency.Reaction Optimization: Systematically vary the base (e.g., NaHCO3, Cs2CO3, K3PO4), solvent (e.g., DMF, dioxane, toluene/water), and temperature (e.g., 80-110 °C) to find the optimal conditions.
Low Reactivity of Aryl Halide Reduced electron density at the aryl-iodide bond can hinder oxidative addition.Use of an Unprotected Phenol (Dufour's Strategy): In some cases, an unprotected phenol ortho to the iodide can increase electron density and facilitate the coupling, though this may be substrate-dependent.

Troubleshooting Workflow for Suzuki-Miyaura Macrocyclization

G start Low Yield in Macrocyclization check_phenol Is the phenolic -OH on the tyrosine protected? start->check_phenol protect_phenol Protect phenol (e.g., Me or Bn ether) check_phenol->protect_phenol No check_catalyst Have alternative catalysts been screened? check_phenol->check_catalyst Yes protect_phenol->check_catalyst screen_catalysts Screen Pd catalysts and ligands (e.g., Pd(PPh3)4, SPhos, XPhos) check_catalyst->screen_catalysts No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_conditions Systematically vary base, solvent, and temperature check_conditions->optimize_conditions No consider_dufour Consider Dufour's strategy (unprotected phenol) check_conditions->consider_dufour Yes optimize_conditions->consider_dufour end Improved Yield consider_dufour->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura macrocyclization.

Undesired Reduction of Nitro Group During Final Deprotection

This guide provides a solution for the accidental reduction of the aromatic nitro group during the global deprotection of Arylomycin B.

Problem: During the final deprotection using AlBr3 and a thiol scavenger (EtSH), the aromatic nitro group is reduced to an amine, leading to a significant loss of the desired product.

Cause: The combination of a strong Lewis acid (AlBr3) and a reducing agent (EtSH) under inert conditions can lead to the reduction of the electron-deficient nitro-aromatic system.

Solution:

Parameter Problematic Condition Optimized Condition Yield of Arylomycin B
Atmosphere Inert (e.g., Argon, Nitrogen)Air (Ambient)19%
Temperature 50 °CAmbient Temperature67%
Solvent System 1.0 M AlBr3 in CH2Br2 with EtSH1.0 M AlBr3 in CH2Br2 added to a solution of the protected arylomycin in 10% EtSH/CHCl3

Experimental Protocol (Optimized Global Deprotection):

  • Dissolve the fully protected Arylomycin B precursor in a 10% solution of ethanethiol (B150549) (EtSH) in chloroform (B151607) (CHCl3).

  • Stir the solution at ambient temperature under an air atmosphere (i.e., in a flask open to the air or with an air-filled balloon).

  • To this stirring solution, add a 1.0 M solution of aluminum bromide (AlBr3) in dichloromethane (B109758) (CH2Br2) dropwise.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, carefully quench the reaction with methanol (B129727) and water.

  • Extract the product with an appropriate organic solvent and purify by preparative HPLC.

This modified procedure, by introducing air (oxygen) into the reaction, is believed to suppress the reductive pathway, leading to a clean deprotection and a significantly improved yield of this compound.

Protecting Group Strategy for this compound Synthesis

G cluster_precursor Linear Peptide Precursor cluster_macrocycle Macrocycle cluster_lipopeptide Coupled Lipopeptide cluster_final Final Product (this compound) precursor N-terminus α-Amino Boc/Fmoc C-terminus Carboxyl Me/Et ester Phenol 1 (Hpg) Phenolic -OH Bn/Me Phenol 2 (Tyr) Phenolic -OH Bn/Me Nitro-Tyr Nitro - macrocycle N-terminus α-Amino Boc C-terminus Carboxyl Me/Et ester Phenol 1 (Hpg) Phenolic -OH Bn/Me Phenol 2 (Tyr) Phenolic -OH Bn/Me Nitro-Tyr Nitro - precursor->macrocycle Suzuki or Oxidative Coupling lipopeptide N-terminus Lipid Tail - C-terminus Carboxyl Me/Et ester Phenol 1 (Hpg) Phenolic -OH Bn/Me Phenol 2 (Tyr) Phenolic -OH Bn/Me Nitro-Tyr Nitro - macrocycle->lipopeptide N-terminus deprotection & Lipopeptide coupling final_product N-terminus Lipid Tail - C-terminus Carboxyl -OH Phenol 1 (Hpg) Phenolic -OH -OH Phenol 2 (Tyr) Phenolic -OH -OH Nitro-Tyr Nitro - lipopeptide->final_product Global Deprotection (AlBr3, EtSH, Air)

Caption: Orthogonal protecting groups used in a typical this compound synthesis.

Quantitative Data Summary

Table 1: Comparison of Macrocyclization Methods and Yields

Method Catalyst/Reagent Key Conditions Reported Yield Reference
Suzuki-Miyaura Coupling PdCl2(dppf)/NaHCO3DMF, with protected phenols<25% (with free phenol)
Suzuki-Miyaura Coupling Not specifiedNot specified10% (overall yield for Arylomycin B2)
Cu-mediated Oxidative Coupling Cu(MeCN)4PF6, N,N'-bis(2,6-diisopropylphenyl)-2,3-dimethyl-2,3-butanediamineAcetonitrile, O260% (isolated for macrocycle)

Table 2: Conditions for Global Deprotection of Arylomycin B Precursor

Reagents Atmosphere Temperature Yield of Arylomycin B Yield of Amino-Arylomycin Reference
1.0 M AlBr3, EtSHInert50 °C19%Major Product
1.0 M AlBr3, 10% EtSHAirAmbient67%Not reported as major

Key Bond Formations in this compound Synthesis

G AA1 Nitro-Tyrosine Derivative Peptide1 Dipeptide AA1->Peptide1 Amide Bond Formation AA2 Alanine Derivative AA2->Peptide1 AA3 N-Me-Hpg Derivative Peptide2 Linear Tripeptide Precursor AA3->Peptide2 LPT Lipopeptide Side Chain Protected_Arylomycin Protected Arylomycin B LPT->Protected_Arylomycin Peptide1->Peptide2 Amide Bond Formation Macrocycle Macrocyclic Core Peptide2->Macrocycle Biaryl Bond (Suzuki/Oxidative) Macrocycle->Protected_Arylomycin Amide Bond Formation Arylomycin_B5 This compound Protected_Arylomycin->Arylomycin_B5 Global Deprotection

Caption: Key bond formations in the convergent synthesis of this compound.

References

troubleshooting variability in Arylomycin B5 MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Arylomycin B5 Minimum Inhibitory Concentration (MIC) assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in MIC assay results and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a member of the arylomycin class of antibiotics. These natural product antibiotics act by inhibiting type I signal peptidase (SPase).[1][2][3] SPase is an essential enzyme in the bacterial general secretory pathway, responsible for cleaving signal peptides from proteins that are being transported across the cell membrane.[2] Inhibition of SPase leads to an accumulation of unprocessed proteins in the membrane, disrupting its integrity and ultimately leading to cell death or growth inhibition.[1][2][3]

Q2: What are the known factors that can influence the activity of arylomycins?

A2: The activity of arylomycins can be influenced by several factors, including:

  • Bacterial Species: Arylomycins initially showed activity against a narrow range of Gram-positive bacteria.[2][4] However, modifications to the arylomycin structure have expanded their activity to include Gram-negative pathogens.[5]

  • Target Expression Levels: The level of SPase expression in the bacteria can affect susceptibility.[1][2]

  • Bacterial Growth Phase: The bactericidal or bacteriostatic effect of arylomycins can vary depending on the growth phase (e.g., exponential vs. stationary) of the bacteria.[1][2][6]

  • Bacterial Cell Density: The density of the bacterial inoculum can impact the observed MIC.[1][2]

  • SPase Mutations: Specific mutations in the SPase enzyme are a primary mechanism of resistance to arylomycins.[4]

Q3: What is an acceptable range of variability for an MIC assay?

A3: For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value.[7]

Q4: How critical is the choice of solvent for dissolving this compound?

A4: The choice of solvent is critical, especially for compounds with poor water solubility. Solvents like DMSO or ethanol (B145695) can be used, but it is essential to perform a solvent toxicity test to determine the maximum concentration that does not inhibit bacterial growth.[8] This concentration should not be exceeded in the assay wells.

Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.

Issue 1: High Variability in MIC Values Between Replicates

Q: My MIC values for this compound are inconsistent across replicate plates. What could be the cause?

A: High variability between replicates is a common issue in MIC assays and can stem from several sources. Refer to the table below for potential causes and solutions.

Potential Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step.[8]
Inconsistent Inoculum Density Prepare a fresh inoculum for each experiment and standardize it carefully using a McFarland standard or by measuring optical density.[8][9]
Edge Effects in Microtiter Plates To minimize evaporation from wells on the plate edges, fill the outer wells with sterile water or media and do not use them for experimental data.
This compound Precipitation Visually inspect wells for any precipitation. If observed, consider adjusting the solvent or the highest concentration of the drug tested.[7][8]
Issue 2: MIC Values are Unexpectedly High

Q: The observed MIC for this compound is much higher than expected. Why might this be happening?

A: Unexpectedly high MIC values can indicate a problem with the compound, the bacteria, or the assay conditions.

Potential Cause Recommended Solution
High Inoculum Density A higher than intended bacterial density can lead to an artificially high MIC. Double-check your inoculum preparation and standardization.[8]
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive.[7]
Bacterial Resistance The bacterial strain being tested may have acquired resistance to arylomycins, potentially through mutations in the SPase enzyme.[4] Sequence the SPase gene to check for known resistance mutations.
Compound Binding to Plastic Some compounds can bind to the surface of the microtiter plate, reducing the effective concentration. Consider using low-binding plates.
Issue 3: No Bacterial Growth in Positive Control Wells

Q: I am not seeing any growth in my positive control wells (bacteria and media, no drug). What should I do?

A: Lack of growth in the positive control invalidates the assay. This issue needs to be resolved before proceeding.

Potential Cause Recommended Solution
Non-viable Bacterial Culture Use a fresh, actively growing bacterial culture for your inoculum.[8]
Low Inoculum Density Ensure your inoculum is standardized correctly to the recommended CFU/mL.[8]
Residual Solvent Toxicity If you are reusing plates, ensure they are thoroughly cleaned. If using a solvent for this compound, make sure the final concentration in all wells, including the positive control, is below the inhibitory level.[8]
Incorrect Growth Media Verify that you are using the correct type and formulation of growth media for the bacterial strain.
Issue 4: "Skipped" Wells

Q: I'm observing growth in a well with a higher concentration of this compound, but no growth in the well with the next lower concentration. What does this mean?

A: This phenomenon, known as "skipped" wells, can be due to a few factors.

Potential Cause Recommended Solution
Contamination A single well may have been contaminated with a resistant organism. Use aseptic techniques to prevent contamination.[8]
Pipetting Error An error during the serial dilution could lead to an incorrect concentration in one well.[8]
Drug Precipitation The compound may have precipitated in one well but not the next, leading to a lower effective concentration. Visually inspect the wells for precipitation.[8]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on standard antimicrobial susceptibility testing procedures.

  • Preparation of this compound Stock Solution:

    • Due to the poor water solubility of many arylomycins, prepare a stock solution in an appropriate solvent such as DMSO or ethanol.

    • For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO. Ensure it is completely dissolved by vortexing.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Inoculum Preparation:

    • From a fresh culture plate, suspend bacterial colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

    • Also, include a solvent control well (broth + inoculum + highest concentration of solvent used).

    • Incubate the plates at 37°C for 18-24 hours.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a plate reader to measure optical density.

Visualizations

Troubleshooting_MIC_Variability cluster_causes Potential Causes cluster_solutions Recommended Solutions start High Variability in MIC Results pipetting Inaccurate Pipetting start->pipetting inoculum Inconsistent Inoculum start->inoculum edge_effect Edge Effects start->edge_effect precipitation Compound Precipitation start->precipitation sol_pipetting Calibrate Pipettes Use Reverse Pipetting pipetting->sol_pipetting Address with sol_inoculum Standardize Inoculum (McFarland/OD) inoculum->sol_inoculum Address with sol_edge Use Outer Wells for Blanks edge_effect->sol_edge Address with sol_precipitation Visual Inspection Adjust Solvent/Concentration precipitation->sol_precipitation Address with

Caption: Troubleshooting logic for high variability in MIC results.

MIC_Assay_Workflow prep_stock Prepare this compound Stock Solution prep_plate Perform Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Plate with Bacteria prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Arylomycin_Mechanism_of_Action Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase inhibits Accumulation Accumulation of Unprocessed Proteins Arylomycin->Accumulation leads to Mature Mature Secreted Protein SPase->Mature cleaves Precursor Precursor Protein with Signal Peptide Precursor->SPase is a substrate for Disruption Membrane Integrity Disruption Accumulation->Disruption causes

Caption: Mechanism of action of this compound.

References

strategies to optimize Arylomycin B5 activity against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arylomycin B5 research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound activity, particularly against resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Arylomycins, including the B series, function by inhibiting bacterial type I signal peptidase (SPase).[1][2][3][4] SPase is a crucial enzyme located on the outer leaflet of the inner bacterial membrane that cleaves N-terminal signal peptides from proteins destined for secretion.[5][6] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cellular function and ultimately causing bacterial cell death.[1][6]

Q2: What is the most common mechanism of resistance to Arylomycins?

A2: The predominant mechanism of natural and evolved resistance to arylomycins is a point mutation in the gene encoding SPase.[7][8] This mutation results in the substitution of a key amino acid with a proline residue within the arylomycin binding site.[5][7][8] The presence of this proline residue reduces the binding affinity of the arylomycin to the SPase target.[1][7]

Q3: Are there alternative resistance mechanisms to this compound?

A3: Yes, research has identified a bypass mechanism in Staphylococcus aureus. In the absence of a functional SPase, a protein called AyrR can activate a set of genes (AyrA and AyrBC) that can also cleave signal peptides, thus circumventing the inhibitory effect of arylomycins.[6] Additionally, in some bacteria, other mechanisms of resistance may exist beyond the proline mutation in SPase.[4]

Troubleshooting Guides

Problem 1: Low or no activity of this compound against a specific bacterial strain.

Possible Cause 1: Presence of the resistance-conferring proline mutation in SPase.

  • Troubleshooting Step: Sequence the gene encoding for SPase in the resistant strain to check for the presence of the proline mutation at the position corresponding to Ser29 in S. epidermidis or position 84 in E. coli.[5]

  • Suggested Solution: If the proline mutation is present, consider the following strategies:

    • Chemical Modification: Synthesize this compound analogs with modified lipopeptide tails or C-terminal electrophiles to improve binding affinity to the mutated SPase.[5][9]

    • Combination Therapy: Investigate synergistic effects with other antibiotics. For instance, combination with aminoglycosides has been shown to result in synergistic sensitivity.[1][2] For S. aureus, co-treatment with tunicamycin, which inhibits wall teichoic acid synthesis, can sensitize resistant strains.[10]

Possible Cause 2: Poor cell penetration, especially in Gram-negative bacteria.

  • Troubleshooting Step: Evaluate the outer membrane permeability of your target strain.

  • Suggested Solution:

    • Structural Modification: Design and synthesize this compound derivatives with improved membrane penetration capabilities. Strategies include shortening the aliphatic tail and adding positively charged moieties to enhance uptake.[5][11] The analog G0775, for example, shows improved activity against Gram-negative pathogens through a proposed self-promoted uptake mechanism.[12]

    • Use of Permeabilizing Agents: In experimental settings, outer membrane destabilizing agents like EDTA can be used to assess the impact of permeability on activity.[11]

Problem 2: Difficulty in synthesizing active this compound analogs.

Possible Cause 1: Inefficient macrocyclization.

  • Troubleshooting Step: Analyze the yield of the macrocyclization step in your synthetic route.

  • Suggested Solution: Employ an optimized synthetic route, such as one utilizing a Suzuki-Miyaura macrocyclization, which has been reported to be high-yielding.[8][13]

Possible Cause 2: Loss of activity due to inappropriate modifications.

  • Troubleshooting Step: Systematically evaluate the structure-activity relationship (SAR) of your synthesized analogs.

  • Suggested Solution: Focus on modifications that have been shown to enhance activity. For example, replacing the C-terminal carboxylate with a glycyl aldehyde can increase potency.[5] Conversely, replacing the nitro group of the B series with an aromatic amine leads to a loss of activity.[4][14]

Data Summary

Table 1: In Vitro Activity (MIC, µg/mL) of Selected Arylomycin Derivatives

CompoundS. epidermidis (Sensitive)S. aureus (Resistant, Pro mutation)S. aureus (Sensitized, no Pro)E. coli (Resistant, Pro mutation)E. coli (Sensitized, no Pro)Reference
Arylomycin A-C162>12816>1288[5]
Derivative 5 (Glycyl aldehyde)216->1288[5]
Arylomycin B-C16PotentNo activity (>128)ActiveNo activity (>128)Active[4]
Amino derivative of B-C16Less activeLess activeLess activeLess activeLess active[4]

Note: This table presents a summary of reported MIC values. Actual values may vary depending on the specific strains and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method to determine the MIC of this compound and its analogs.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound or analog stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial twofold dilutions of the Arylomycin compound in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Synthesis of Arylomycin Analogs with C-terminal Modification (Example: Aldehyde Derivative)

This protocol provides a general workflow for the synthesis of C-terminally modified arylomycins, as described in the literature.[5]

Workflow:

  • Starting Material: Protected Arylomycin A-C16.

  • Coupling: Couple the protected Arylomycin A-C16 with a corresponding aminomethylphosphonate (B1262766) or, for the aldehyde derivative, with a protected amino aldehyde.

  • Deprotection: Perform deprotection via Pd-catalyzed hydrogenation to yield the final modified arylomycin.

  • Purification: Purify the final compound using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the synthesized analog using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Arylomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane Preprotein Preprotein Sec Pathway Sec Pathway Preprotein->Sec Pathway Targeting SPase SPase Mature Protein Mature Protein SPase->Mature Protein Cleavage Sec Pathway->SPase Translocation Ribosome Ribosome Ribosome->Preprotein Translation Arylomycin_B5 Arylomycin_B5 Arylomycin_B5->SPase Inhibition

Caption: Mechanism of action of this compound.

Resistance_and_Optimization_Strategy cluster_resistance Resistance Mechanism cluster_optimization Optimization Strategies SPase_WT Wild-Type SPase (Sensitive) SPase_Mut Mutant SPase (Proline Substitution) Resistant SPase_WT->SPase_Mut Mutation Mod_Lipopeptide Modify Lipopeptide Tail Mod_Lipopeptide->SPase_Mut Overcome Resistance Mod_C_Terminus Modify C-Terminus (e.g., Aldehyde) Mod_C_Terminus->SPase_Mut Overcome Resistance Combination_Tx Combination Therapy (e.g., Aminoglycosides) Combination_Tx->SPase_Mut Synergistic Effect Arylomycin_B5 Arylomycin_B5 Arylomycin_B5->SPase_WT Effective Inhibition Arylomycin_B5->SPase_Mut Reduced Binding Experimental_Workflow_MIC A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacteria (final conc. ~5x10^5 CFU/mL) A->C B Serial Dilution of Arylomycin in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Read Results: Determine lowest concentration with no visible growth D->E

References

Technical Support Center: Arylomycin B5 Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arylomycin B5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a member of the arylomycin class of antibiotics, which are lipopeptide natural products.[1][2] They exhibit antibacterial activity by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in bacteria.[1][3] Like many peptide-based molecules, this compound is susceptible to degradation in solution, which can lead to a loss of potency and the formation of undesired impurities. Understanding and controlling its stability is crucial for obtaining reliable experimental results and for the development of effective pharmaceutical formulations.

Q2: What are the primary suspected degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound have not been extensively detailed in publicly available literature, lipopeptide antibiotics, in general, are susceptible to several degradation mechanisms in solution. These include:

  • Hydrolysis: The peptide bonds and any ester linkages within the molecule can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: Certain amino acid residues within the peptide chain can be sensitive to oxidation, particularly when exposed to air, light, or oxidizing agents.

  • Aggregation: As an amphiphilic molecule, this compound may be prone to self-association and aggregation in aqueous solutions, which can affect its solubility and bioactivity.

Q3: What are the initial signs of this compound degradation in my solution?

A3: Initial indicators of degradation can include:

  • A decrease in the expected biological activity or potency of the solution over time.

  • Visible changes in the solution, such as precipitation, color change, or turbidity.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Rapid Loss of Biological Activity

Possible Cause: Chemical degradation of this compound.

Troubleshooting Steps:

  • pH Optimization: The stability of peptides is often pH-dependent. Prepare this compound solutions in a range of buffered solutions (e.g., pH 4, 6, 7.4) to identify the optimal pH for stability.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or -20°C) and protect them from light to minimize thermal and photo-degradation.

  • Solvent Selection: If the experimental protocol allows, consider preparing stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, where hydrolytic degradation is minimized. However, always assess the compatibility of the solvent with your experimental system.

Issue 2: Precipitation or Cloudiness in Aqueous Solution

Possible Cause: Poor solubility or aggregation of this compound.

Troubleshooting Steps:

  • Solubility Enhancement:

    • Co-solvents: Consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to improve solubility.

    • Excipients: The use of solubilizing excipients, such as cyclodextrins, may help to increase the solubility of lipophilic compounds.[4]

  • Concentration Adjustment: Prepare solutions at a lower concentration to avoid exceeding the solubility limit of this compound in the chosen solvent system.

  • pH Modification: The solubility of peptides can be influenced by pH. Evaluate the solubility of this compound at different pH values.

Issue 3: Inconsistent Results in Potency Assays

Possible Cause: Variability in the stability of this compound solutions between experiments.

Troubleshooting Steps:

  • Fresh Preparation: Prepare fresh solutions of this compound for each experiment from a lyophilized powder or a frozen, concentrated stock solution to ensure consistent starting material.

  • Standardized Protocols: Establish and adhere to a strict, standardized protocol for solution preparation, including the source and purity of solvents, buffer components, and the final pH of the solution.

  • Stability-Indicating Analytical Method: Develop and validate a stability-indicating HPLC method to monitor the purity and concentration of this compound in your solutions over time. This will allow you to correlate any loss in activity with chemical degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer solutions (e.g., phosphate, acetate)

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Prepare a solution of this compound in a suitable buffer. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.

  • Analysis: Analyze all samples and a non-degraded control solution by a stability-indicating HPLC method. Compare the chromatograms to identify degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

Instrumentation and Columns:

  • A standard HPLC system with a UV or PDA detector is suitable.

  • A C18 reversed-phase column is a common starting point for peptide analysis.

Mobile Phase Optimization:

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Organic Phase (B): 0.1% TFA or formic acid in acetonitrile.

  • Gradient Elution: Start with a low percentage of the organic phase and gradually increase it to elute this compound and its more hydrophobic degradation products. A typical gradient might be 5% to 95% B over 30 minutes.

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is demonstrated by showing that the degradation products do not co-elute with the main this compound peak in the forced degradation samples.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C for 48 hours

Solvent SystempHThis compound Remaining (%)Number of Degradation Products Detected
0.1 M HCl1653
Water~6.5921
0.1 M NaOH13454
50% Acetonitrile/WaterN/A98<1
DMSON/A>990

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Degradation_Pathway Arylomycin_B5 This compound (Intact) Hydrolysis Hydrolysis (Acid/Base) Arylomycin_B5->Hydrolysis Oxidation Oxidation Arylomycin_B5->Oxidation Aggregation Aggregation Arylomycin_B5->Aggregation Degradation_Products Degradation Products (Inactive/Less Active) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Aggregates Aggregates (Reduced Solubility) Aggregation->Aggregates

Caption: Potential degradation pathways for this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_formulation Formulation Development Prep Prepare this compound solutions in different stress conditions (Acid, Base, Oxidative, Thermal, Photo) HPLC Analyze samples by Stability-Indicating HPLC Prep->HPLC Characterize Characterize Degradation Products (LC-MS, NMR) HPLC->Characterize Formulate Develop stable formulation based on degradation profile (e.g., pH, excipients) Characterize->Formulate

Caption: Workflow for investigating this compound degradation and developing a stable formulation.

References

Technical Support Center: Enhancing Arylomycin B Potency Through Lipopeptide Tail Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the lipopeptide tail of Arylomycin B to enhance its antibacterial potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Arylomycin antibiotics?

A1: Arylomycins inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the general secretory pathway.[1][2][3][4] SPase is responsible for cleaving N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[2][5] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting essential cellular processes and ultimately causing bacterial cell death.[2][3]

Q2: Why is the lipopeptide tail a key target for modification to improve Arylomycin B's potency?

A2: The lipopeptide tail of Arylomycin B plays a crucial role in its interaction with the SPase active site.[6][7] Natural resistance in many bacterial strains, including Staphylococcus aureus and Escherichia coli, is attributed to a specific proline residue in their SPase that sterically hinders the binding of the natural lipopeptide tail.[5][7] By modifying the tail, it is possible to overcome this resistance and enhance the binding affinity and, consequently, the antibiotic's potency.[5][6] Shortening the aliphatic tail has been shown to improve permeation and binding to the target enzyme, LepB, in Gram-negative bacteria.[8]

Q3: What is the general synthetic strategy for creating Arylomycin B analogs with modified lipopeptide tails?

A3: The synthesis of Arylomycin B analogs typically involves a convergent approach.[5][9] The core macrocycle and the modified lipopeptide tail are synthesized separately and then coupled. The synthesis of the macrocyclic core often utilizes a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage.[5][10][11] The lipopeptide tails, consisting of different fatty acids and amino acid linkers, are assembled using standard solution-phase peptide coupling methods.[5][9] The final step is the global deprotection of the assembled molecule.[5][9]

Troubleshooting Guides

Synthesis of Arylomycin B Analogs
Issue Possible Cause(s) Troubleshooting Steps
Low yield during Suzuki-Miyaura macrocyclization. - Incomplete reaction. - Catalyst poisoning. - Suboptimal reaction conditions (temperature, solvent, base).- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Use highly purified reagents and solvents. - Screen different palladium catalysts, ligands, and bases. - Optimize the reaction temperature and time.
Difficulty in coupling the lipopeptide tail to the macrocyclic core. - Steric hindrance. - Low reactivity of the coupling partners. - Inappropriate coupling reagent.- Use a more potent coupling reagent such as DEPBT.[9] - Consider extending the linker between the macrocycle and the tail to reduce steric clash. - Ensure the functional groups for coupling are appropriately activated.
Incomplete global deprotection. - Harsh deprotection conditions leading to side products. - Incomplete removal of all protecting groups.- For AlBr3-mediated deprotection, carefully control the reaction time and temperature.[5][9] - Use a scavenger, such as ethanethiol, to trap reactive intermediates.[5][9] - Analyze the product by high-resolution mass spectrometry and NMR to confirm complete deprotection.
Potency and Activity Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in Minimum Inhibitory Concentration (MIC) results. - Inconsistent bacterial inoculum density. - Contamination of bacterial cultures. - Degradation of the synthesized compound.- Standardize the inoculum preparation using spectrophotometry (e.g., OD600). - Use aseptic techniques to maintain culture purity. - Store compounds under appropriate conditions (e.g., -20°C, protected from light) and prepare fresh solutions for each experiment.
No activity observed for a novel analog against a resistant strain. - The modification did not successfully overcome the resistance mechanism. - Poor membrane permeability of the new analog. - The compound is unstable in the assay medium.- Confirm the structure and purity of the synthesized compound. - Test the analog against a sensitive (mutant) strain to verify its intrinsic activity against the target.[5] - Consider co-administering the compound with a membrane-permeabilizing agent like EDTA as a control experiment.[8]
Unexpectedly high activity against Gram-negative bacteria. - The modification may have improved outer membrane permeation. - The analog might have an off-target effect.- Investigate the mechanism of uptake; for instance, by testing against porin-deficient strains.[8] - Perform target engagement assays to confirm binding to SPase.

Quantitative Data Summary

Structure-Activity Relationship of Arylomycin Analogs with Modified Lipopeptide Tails

The following table summarizes the Minimum Inhibitory Concentrations (MICs) in µg/mL for various Arylomycin analogs against sensitive and resistant bacterial strains.

CompoundLipopeptide Tail ModificationS. epidermidis (Sensitive)S. aureus (Resistant)E. coli (Resistant)P. aeruginosa (Resistant)
Arylomycin A-C16 C16 saturated fatty acid2>64>64>64
Analog 1 C8 saturated fatty acid>64>64>64>64
Analog 2 C10 saturated fatty acid16>64>64>64
Analog 3 C12 saturated fatty acid4>64>64>64
Analog 4 C18 saturated fatty acid4>64>64>64
Arylomycin B-C16 C16 fatty acid, nitrated core2>128>128>128
G0775 Shortened aliphatic tail, other modifications--0.5-21-4

Data compiled from multiple sources.[5][8][9]

Experimental Protocols

General Protocol for Synthesis of Arylomycin Analogs

This protocol provides a general outline for the synthesis of Arylomycin analogs with modified lipopeptide tails.

  • Synthesis of the Macrocyclic Core:

    • Assemble the tripeptide precursor using solution-phase peptide couplings.[5]

    • Perform an intramolecular Suzuki-Miyaura macrocyclization to form the biaryl bond.[5][9]

    • Deprotect the necessary functional groups for subsequent coupling.

  • Synthesis of the Lipopeptide Tail:

    • Synthesize the desired tripeptide sequence using standard peptide coupling methods.

    • Couple the desired fatty acid to the N-terminus of the tripeptide.

  • Coupling and Deprotection:

    • Couple the synthesized lipopeptide tail to the macrocyclic core using a suitable coupling agent (e.g., DEPBT).[9]

    • Perform global deprotection of the fully assembled molecule, for example, using aluminum tribromide and ethanethiol.[5][9]

    • Purify the final compound using reverse-phase HPLC.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC for each synthesized analog is determined using a standard broth microdilution method.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Preprotein Preprotein SecYEG Sec Translocon Preprotein->SecYEG Translocation Ribosome Ribosome Ribosome->Preprotein Translation SPase Signal Peptidase (SPase) SecYEG->SPase Preprotein emerges Mature_Protein Mature Functional Protein SPase->Mature_Protein Cleavage of Signal Peptide Arylomycin_B Arylomycin B Analog Arylomycin_B->SPase Inhibition

Caption: Mechanism of action of Arylomycin B, inhibiting signal peptidase (SPase).

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation Start Design Analog Macrocycle_Synth Macrocycle Synthesis Start->Macrocycle_Synth Tail_Synth Lipopeptide Tail Synthesis Start->Tail_Synth Coupling Coupling of Core and Tail Macrocycle_Synth->Coupling Tail_Synth->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification Purification (HPLC) Deprotection->Purification MIC_Assay MIC Assay Purification->MIC_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design

Caption: Experimental workflow for Arylomycin B analog synthesis and evaluation.

References

how to circumvent natural resistance to Arylomycin B5 in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Arylomycin B5 and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success in overcoming natural bacterial resistance to this novel class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why are many bacteria, particularly significant pathogens, naturally resistant to this compound?

A1: Natural resistance to this compound is primarily due to specific mutations in its molecular target, the type I signal peptidase (SPase I).[1][2] In many resistant bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, a proline residue is present at a key position within the SPase I active site (e.g., Pro29 in S. aureus SpsB and Pro84 in E. coli LepB).[1][3] This proline residue reduces the binding affinity of this compound to the enzyme, thereby conferring resistance.[1][4]

Q2: How can I determine if my bacterial strain of interest is naturally resistant to this compound?

A2: The most direct method is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain. High MIC values (e.g., >128 µg/ml) are indicative of resistance.[5] Additionally, you can sequence the gene encoding SPase I in your strain and look for the presence of the resistance-conferring proline residue at the positions analogous to those identified in known resistant species.[1][5]

Q3: What are the primary strategies to circumvent this natural resistance in a laboratory setting?

A3: There are three main experimental strategies to overcome natural resistance to this compound:

  • Genetic Modification of the Target: You can create mutant strains where the resistance-conferring proline in SPase I is replaced with a susceptible residue, such as serine. This has been shown to sensitize bacteria to arylomycins.[1]

  • Chemical Modification of Arylomycin: Synthesizing or obtaining arylomycin analogs with modified structures, particularly in the lipopeptide tail, can overcome the resistance conferred by the proline residue and even broaden the activity spectrum to include Gram-negative bacteria.[4][6][7] The analog G0775 is a notable example of a highly potent derivative.[6][8]

  • Combination Therapy: Using this compound in combination with other compounds can potentiate its activity. For instance, co-treatment with tunicamycin (B1663573) has been shown to sensitize resistant S. aureus strains.[9] Synergistic effects have also been observed when combined with aminoglycosides.[3][10][11]

Q4: Can bacteria develop resistance to modified arylomycins like G0775?

A4: While modified arylomycins like G0775 show potent activity against many multi-drug resistant strains, the potential for resistance development always exists.[6][8] Studies have shown that mutations in a putative transcriptional regulator, in addition to target modification, can contribute to arylomycin resistance in S. aureus.[5][9][12] Continuous monitoring for resistance development in your experiments is crucial.

Troubleshooting Guides

Issue 1: High MIC values for this compound observed against a bacterial strain expected to be sensitive.

Possible Cause Troubleshooting Step
Natural Resistance: Sequence the gene encoding SPase I to check for the presence of a resistance-conferring proline residue.[1][5]
Experimental Error: Verify the concentration and purity of your this compound stock solution. Ensure proper preparation of media and inoculum density.
Acquired Resistance: If the strain was previously sensitive, perform whole-genome sequencing to identify potential mutations in the SPase I gene or other genes, such as transcriptional regulators.[5]

Issue 2: A genetically modified "sensitive" strain (e.g., Pro to Ser mutation in SPase I) still exhibits resistance.

Possible Cause Troubleshooting Step
Incomplete Reversion: Confirm the mutation in your engineered strain through sequencing to ensure the proline residue was successfully replaced.
Compensatory Mutations: The strain may have developed other mutations to compensate for the altered SPase I. Consider whole-genome sequencing to identify such changes.
Efflux Pump Activity: Investigate the potential role of efflux pumps in reducing the intracellular concentration of the antibiotic.
Alternative Resistance Mechanisms: Explore other potential resistance mechanisms, such as upregulation of the cell wall stress stimulon.[5][9]

Issue 3: Difficulty in synthesizing or obtaining active arylomycin analogs.

Possible Cause Troubleshooting Step
Complex Synthesis: The total synthesis of arylomycins is complex.[13] Refer to published synthetic routes for detailed protocols.[7]
Analog Instability: Ensure proper storage conditions for your synthesized analogs to prevent degradation.
Limited Commercial Availability: Natural arylomycins and their advanced analogs like G0775 are not widely commercially available and may require custom synthesis or collaboration with specialized labs.[8][13]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin C16 against Wild-Type and Mutant Bacterial Strains

Bacterial StrainSPase I GenotypeMIC of Arylomycin C16 (µg/mL)
S. epidermidisWild Type (Ser at pos. 29/31)Sensitive (Specific value not provided)
S. epidermidis MutantSer29Pro32-fold increase in resistance
S. epidermidis MutantSer31Pro>256-fold increase in resistance
S. aureusWild Type (Pro29)>256
S. aureus MutantPro29Ser4
E. coliWild Type (Pro84)>256
E. coli MutantPro84Ser4
P. aeruginosaWild Type (Pro)>256
P. aeruginosa MutantPro to Ser8

Data compiled from multiple sources.[1]

Table 2: Activity of Arylomycin Analog G0775 against Multi-Drug Resistant (MDR) Gram-Negative Bacteria

Bacterial SpeciesMIC Range of G0775 (µg/mL)
MDR E. coli and K. pneumoniae (90% of isolates)≤0.25
MDR A. baumannii (90% of strains)≤4
MDR P. aeruginosa (90% of strains)≤16

Data from in vitro studies.[6][8]

Experimental Protocols

Protocol 1: Construction of a Genetically Sensitized Bacterial Strain

This protocol outlines the general steps for creating a bacterial strain sensitive to this compound by modifying the SPase I gene. The example provided is for replacing a proline (Pro) with a serine (Ser).

  • Plasmid Construction:

    • Clone the wild-type SPase I gene from the target bacterium into an appropriate expression vector.

    • Introduce the desired point mutation (e.g., codon for Pro to Ser) using site-directed mutagenesis.

    • Verify the mutation by DNA sequencing.

  • Bacterial Transformation:

    • Introduce the plasmid carrying the mutant SPase I gene into the target bacterial strain. The method of transformation (e.g., electroporation, chemical transformation) will depend on the bacterium.

  • Allelic Replacement (if creating a chromosomal mutant):

    • For stable expression, the mutated gene should be integrated into the chromosome, replacing the wild-type allele. This often involves techniques like homologous recombination and selection/counter-selection steps.

  • Verification of the Mutant Strain:

    • Confirm the presence of the mutation in the bacterial genome by PCR and DNA sequencing.

    • Assess the growth rate of the mutant strain to ensure it is not significantly impaired compared to the wild-type.[1]

  • Phenotypic Analysis:

    • Determine the MIC of this compound against the mutant strain to confirm increased sensitivity.

Visualizations

Arylomycin_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Preprotein Preprotein with N-terminal signal peptide SPase Type I Signal Peptidase (SPase I) Preprotein->SPase binds to MatureProtein Mature Protein SPase->MatureProtein cleaves signal peptide Secretion Protein Secretion (Periplasm/Extracellular space) MatureProtein->Secretion Arylomycin This compound Arylomycin->SPase inhibits

Caption: Mechanism of action of this compound.

Arylomycin_Resistance_Mechanism cluster_SPase SPase I Active Site SensitiveSPase Sensitive SPase I (e.g., Serine residue) Binding High Affinity Binding (Inhibition) SensitiveSPase->Binding ResistantSPase Resistant SPase I (e.g., Proline residue) NoBinding Reduced Affinity Binding (Resistance) ResistantSPase->NoBinding Arylomycin This compound Arylomycin->SensitiveSPase interacts with Arylomycin->ResistantSPase interaction disrupted by Proline

Caption: Mechanism of natural resistance to this compound.

Circumvention_Strategies cluster_problem The Problem cluster_solutions Circumvention Strategies ResistantBacteria Naturally Resistant Bacterium (Proline in SPase I) GeneticMod Genetic Modification (Pro -> Ser in SPase I) ResistantBacteria->GeneticMod ChemicalMod Chemical Modification (Arylomycin Analogs, e.g., G0775) ResistantBacteria->ChemicalMod Combo Combination Therapy (e.g., + Tunicamycin) ResistantBacteria->Combo SensitiveBacteria Sensitive Bacterium GeneticMod->SensitiveBacteria ChemicalMod->SensitiveBacteria Combo->SensitiveBacteria

Caption: Strategies to circumvent this compound resistance.

References

Technical Support Center: Optimization of Arylomycin B5 Purification by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Arylomycin B5 using reverse-phase high-performance liquid chromatography (RP-HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to address common challenges encountered during purification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the RP-HPLC purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) Secondary Interactions: Unwanted interactions between the lipophilic this compound and free silanol (B1196071) groups on the silica-based column.[1]Optimize Mobile Phase Additive: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%, to mask silanol interactions.[1] For mass spectrometry (MS) compatibility, formic acid (FA) can be used, but may require concentration optimization to improve peak shape.[1]
Peptide Aggregation: The hydrophobic nature of this compound can lead to aggregation, causing broad and tailing peaks.[1]Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) can disrupt aggregates and improve peak symmetry. Use Organic Solvents in Sample Preparation: Dissolve the sample in a small amount of a strong organic solvent like DMSO or isopropanol (B130326) before diluting with the initial mobile phase.[1]
Low Acid Concentration: Insufficient TFA in the mobile phase can lead to poor peak shape.Adjust TFA Concentration: While 0.1% is standard, optimizing the TFA concentration (e.g., between 0.05% and 0.2%) can sometimes improve the separation of molecules sensitive to RP-HPLC conditions.
Low Resolution or Co-elution of Impurities Inappropriate Gradient Slope: A steep gradient may not provide sufficient separation between this compound and closely related impurities.Shallow the Gradient: After an initial broad gradient run to determine the elution point of this compound, create a shallower gradient around that point (e.g., a 10-20% change in organic phase over 20-30 minutes).
Incorrect Stationary Phase: The chosen C18 column may not have the optimal selectivity for this compound and its specific impurities.Screen Different C18 Columns: Test C18 columns from different manufacturers as they can have varying surface chemistries. For lipophilic molecules, a phenyl-hexyl column might offer alternative selectivity.
Sample Overload: Injecting too much sample can lead to peak broadening and decreased resolution.Reduce Sample Load: Decrease the amount of crude material injected onto the column. The typical loading capacity for synthetic peptides is 1-2 mg per mL of packed column volume.
High Backpressure Column Clogging: Particulates from the sample or precipitation of the sample in the mobile phase can clog the column frit.Filter Samples: Always filter your sample through a 0.22 µm filter before injection. Use a Guard Column: A guard column will protect the analytical/preparative column from contaminants.
Precipitated Buffers: Buffer salts precipitating in the organic mobile phase can block the system.Ensure Buffer Solubility: Use HPLC-grade solvents and ensure that the buffer concentration is soluble in the highest percentage of organic solvent used in your gradient.
Low Recovery/Yield Sample Precipitation on Column: The lipophilic nature of this compound may cause it to precipitate at the head of the column upon injection.Optimize Sample Solvent: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible, while ensuring solubility. A small amount of a stronger organic solvent can be used if necessary.
Irreversible Adsorption: Strong, non-specific binding of this compound to the stationary phase.Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection. Consider a Different Column: If low recovery persists, try a column with a different silica (B1680970) chemistry or a polymer-based column.
Ghost Peaks Contaminants in the Mobile Phase or System: Impurities from solvents, water, or system components can appear as ghost peaks in gradient runs.Use High-Purity Solvents: Always use HPLC-grade water and solvents. System Cleaning: Regularly flush the HPLC system to remove any accumulated contaminants.
Carryover from Previous Injection: Residual sample from a previous run eluting in the current run.Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs. Run Blank Gradients: Run a blank gradient after a high-concentration sample to check for carryover.
Variable Retention Times Inconsistent Mobile Phase Composition: Poorly mixed mobile phases or solvent evaporation can lead to shifts in retention time.Proper Mobile Phase Preparation: Premix mobile phases or use a reliable online mixing system. Keep solvent bottles capped to prevent evaporation.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible results.
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.Monitor Column Performance: Regularly check column performance with a standard. If performance declines significantly, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound?

A1: A good starting point is to use a C18 reverse-phase column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA). Begin with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to determine the approximate elution time of this compound. Based on this, you can then develop a more optimized, shallower gradient to improve resolution.

Q2: How can I improve the solubility of this compound for injection?

A2: Due to its lipopeptide nature, this compound may have poor aqueous solubility. It is recommended to first test the solubility in various solvents. You can dissolve the crude material in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, and then dilute it with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) to a suitable injection concentration. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion.

Q3: My this compound peak is tailing. What are the most common causes and solutions?

A3: Peak tailing for lipopeptides is often caused by secondary interactions with the silica stationary phase or by sample aggregation. To address this, ensure you are using 0.1% TFA in your mobile phase to mask silanol groups. Increasing the column temperature (e.g., to 40°C or 50°C) can help reduce aggregation and improve peak shape.

Q4: What are the typical impurities I should expect to see?

A4: Impurities can originate from the fermentation process or from side reactions during synthesis. These may include deletion sequences (if synthesized), diastereomers, or related arylomycin analogues produced by the microorganism. A high-resolution mass spectrometer coupled to the HPLC can help identify these impurities.

Q5: Is this compound stable during the purification process?

Experimental Protocols

Protocol 1: Initial Scouting Run for this compound Purification

This protocol is designed to determine the approximate retention time of this compound.

  • Column: C18 Reverse-Phase Column (e.g., Phenomenex Jupiter, Waters SunFire; 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20-100 µL (depending on sample concentration).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (re-equilibration)

Protocol 2: Optimized Preparative Purification of this compound

This protocol is a starting point for preparative purification, based on methods for similar arylomycins.

  • Column: Preparative C18 Reverse-Phase Column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in 90% acetonitrile / 10% water.

  • Flow Rate: 15-20 mL/min (adjust based on column diameter).

  • Sample Preparation: Dissolve crude this compound in a minimal volume of DMSO and dilute with Mobile Phase A to the injection volume. Load the sample at 0% B.

  • Gradient: Based on the scouting run, create a shallow linear gradient around the elution point of this compound. For example, if it elutes at 60% B in the scouting run, a suitable preparative gradient might be:

    • 0-10 min: 45% B

    • 10-50 min: 45% to 65% B (linear gradient)

    • 50-55 min: 95% B (column wash)

    • 55-65 min: 45% B (re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze by analytical HPLC to determine purity.

  • Post-Purification: Pool pure fractions and lyophilize immediately.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the purification of arylomycin-like lipopeptides.

Table 1: Mobile Phase Compositions and Additives

Mobile Phase ComponentTypical ConcentrationPurposeNotes
Solvent A (Aqueous) N/AWeak solvent for RP-HPLCHPLC-grade water
Solvent B (Organic) N/AStrong solvent for RP-HPLCAcetonitrile is most common. Isopropanol can be used for highly hydrophobic molecules.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Ion-pairing agent, improves peak shapeStandard for peptide purification. Can suppress MS signal.
Formic Acid (FA) 0.1% (v/v)Alternative acid modifierMS-compatible, but may result in broader peaks compared to TFA.

Table 2: HPLC Column and Method Parameters

ParameterAnalytical ScalePreparative ScaleRationale
Column Type C18, C8C18, C8C18 provides good retention for lipophilic molecules like this compound.
Particle Size 3-5 µm5-10 µmSmaller particles for higher resolution (analytical), larger for higher loading and lower backpressure (preparative).
Column Dimensions 4.6 x 150/250 mm≥ 21.2 x 250 mmLarger diameter for higher sample loading capacity.
Flow Rate 0.8 - 1.5 mL/min15 - 100 mL/minScaled according to column diameter.
Gradient Slope 1-5% B/min0.5-1% B/minShallower gradients for better resolution in preparative runs.
Temperature 30 - 60°C30 - 50°CHigher temperatures can improve peak shape by reducing viscosity and preventing aggregation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude Crude this compound dissolve Dissolve in min. DMSO crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.22 µm) dilute->filter scouting Scouting Run (Analytical) filter->scouting optimization Gradient Optimization scouting->optimization preparative Preparative Run optimization->preparative fractions Collect Fractions preparative->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis pool Pool Pure Fractions analysis->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_pressure Pressure Issues start Poor Chromatogram peak_shape Peak Tailing or Broadening? start->peak_shape check_tfa Check TFA (0.1%) peak_shape->check_tfa Yes resolution Poor Resolution? peak_shape->resolution No increase_temp Increase Temperature (40-60°C) check_tfa->increase_temp sample_prep Optimize Sample Solvent (use DMSO) increase_temp->sample_prep end Consult Instrument Manual sample_prep->end shallow_gradient Use Shallower Gradient resolution->shallow_gradient Yes pressure High Backpressure? resolution->pressure No reduce_load Reduce Sample Load shallow_gradient->reduce_load change_column Try Different C18 Column reduce_load->change_column change_column->end filter_sample Filter Sample & Mobile Phase pressure->filter_sample Yes pressure->end No use_guard Use Guard Column filter_sample->use_guard use_guard->end

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Overcoming Poor Cell Penetration of Arylomycin B5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Arylomycin B5 and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving cell penetration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its derivatives?

A1: Arylomycins are a class of antibiotics that function by inhibiting bacterial type I signal peptidase (SPase). SPase is a crucial enzyme located in the cytoplasmic membrane of bacteria responsible for cleaving signal peptides from proteins that are being secreted out of the cell.[1] By inhibiting SPase, Arylomycins prevent the release of these secreted proteins, causing them to accumulate in the cell membrane. This accumulation disrupts membrane integrity and can ultimately lead to cell death.[2]

Q2: Why do this compound derivatives often exhibit poor cell penetration, especially in Gram-negative bacteria?

A2: The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics, including the naturally occurring Arylomycins.[1] This membrane is rich in lipopolysaccharides and has a limited number of porin channels, restricting the entry of large or hydrophobic molecules. While Arylomycins can penetrate the outer membrane to some extent, their efficiency is often low, leading to sub-therapeutic concentrations at the target site (SPase) in the inner membrane.[3]

Q3: What are the key structural modifications in newer Arylomycin derivatives, like G0775, that improve their activity against Gram-negative bacteria?

A3: The enhanced activity of derivatives like G0775 is a result of strategic structural modifications aimed at improving both cell penetration and target engagement. These modifications include:

  • Optimization of the N-terminal lipopeptide tail: This modification is crucial for improved interaction with and permeation through the bacterial membranes.

  • Addition of ethyl amines to the macrocyclic ring: These additions can alter the physicochemical properties of the molecule, potentially enhancing its uptake.

  • Incorporation of an aminoacetonitrile (B1212223) "warhead" at the C-terminus: This feature enables the formation of a covalent bond with the SPase target, leading to more potent and irreversible inhibition.[3]

Q4: How can I assess the cell penetration of my this compound derivative?

A4: Several experimental approaches can be used to evaluate the cell penetration of your compound. These include:

  • Minimum Inhibitory Concentration (MIC) Assays: Comparing the MIC values of your derivative against wild-type and outer membrane-compromised bacterial strains can provide an indirect measure of cell penetration. A significantly lower MIC against the mutant strain suggests that the outer membrane is a major barrier.

  • Outer Membrane Permeability Assays (e.g., NPN uptake assay): This fluorescence-based assay directly measures the ability of a compound to disrupt and permeate the outer membrane.

  • Intracellular Concentration Measurement using LC-MS/MS: This highly sensitive technique allows for the direct quantification of the amount of your compound that has accumulated inside the bacterial cells.

Troubleshooting Guides

Problem 1: High MIC values for this compound derivative against Gram-negative bacteria.
Possible Cause Troubleshooting Step
Poor outer membrane penetration. 1. Perform an NPN uptake assay to directly assess outer membrane permeabilization. 2. Test the compound against a bacterial strain with a compromised outer membrane (e.g., an efflux pump deletion mutant). A significant decrease in MIC would confirm the outer membrane as the primary barrier. 3. Consider co-administration with a known outer membrane permeabilizing agent as a proof-of-concept experiment.
Efflux pump activity. Test your derivative against bacterial strains that overexpress or lack specific efflux pumps. Increased susceptibility in efflux pump-deficient strains indicates that your compound is a substrate for these pumps.
Low affinity for the target SPase. Perform an in vitro SPase inhibition assay to determine the IC50 of your compound against the purified enzyme. This will differentiate between poor target binding and poor cell penetration.
Problem 2: Inconsistent results in the NPN outer membrane permeability assay.
Possible Cause Troubleshooting Step
Incorrect NPN concentration. Optimize the NPN concentration for your specific bacterial strain and experimental setup.
Cell density variation. Ensure that the bacterial cell density (OD600) is consistent across all experiments.
Interference from the compound. Run a control experiment to check if your Arylomycin derivative quenches or enhances NPN fluorescence in the absence of cells.
Problem 3: Low intracellular concentration measured by LC-MS/MS.
Possible Cause Troubleshooting Step
Inefficient cell lysis. Validate your cell lysis protocol to ensure complete release of intracellular contents. Sonication or bead beating are common methods.
Compound degradation. Assess the stability of your compound in the experimental buffer and during the sample preparation process.
Adsorption to labware. Use low-binding tubes and pipette tips to minimize loss of your compound during sample handling.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the optimized Arylomycin derivative G0775 against various multidrug-resistant (MDR) Gram-negative clinical isolates. These values demonstrate the improved efficacy of this derivative compared to natural Arylomycins, which generally have poor activity against these pathogens.

Table 1: In Vitro Activity of G0775 against MDR Escherichia coli and Klebsiella pneumoniae

Bacterial SpeciesNumber of IsolatesMIC range (µg/mL)MIC90 (µg/mL)
E. coli49≤0.008 - 10.25
K. pneumoniae490.015 - 20.25

Table 2: In Vitro Activity of G0775 against MDR Acinetobacter baumannii and Pseudomonas aeruginosa

Bacterial SpeciesNumber of IsolatesMIC range (µg/mL)MIC90 (µg/mL)
A. baumannii160.25 - 44
P. aeruginosa120.5 - 1616

Experimental Protocols

NPN Outer Membrane Permeability Assay

This protocol is adapted from established methods to assess the permeabilization of the bacterial outer membrane.

Materials:

  • Bacterial culture in mid-log phase

  • 5 mM HEPES buffer (pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • This compound derivative solution

  • 96-well black, clear-bottom microplate

  • Fluorometer

Procedure:

  • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

  • Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer.

  • Resuspend the cell pellet in 5 mM HEPES buffer to an OD600 of 0.5.

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of the this compound derivative at various concentrations (2x final concentration) to the wells. Include a positive control (e.g., a known membrane-permeabilizing agent) and a negative control (buffer only).

  • Add 2 µL of NPN stock solution to each well to a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity using a fluorometer with excitation at 350 nm and emission at 420 nm.

  • Monitor the fluorescence over time (e.g., every 2 minutes for 30 minutes).

  • Calculate the percent increase in NPN uptake relative to the negative control.

LC-MS/MS for Intracellular Concentration Measurement

This protocol provides a general framework for quantifying the intracellular concentration of this compound derivatives. Optimization for specific compounds and bacterial strains is recommended.

Materials:

  • Bacterial culture in mid-log phase

  • This compound derivative

  • Internal standard (a structurally similar molecule not present in the sample)

  • Ice-cold quenching solution (e.g., saline or PBS)

  • Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)

  • Silicone oil (for separating cells from the supernatant)

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • LC-MS/MS system

Procedure:

  • Grow bacteria to mid-log phase and treat with the this compound derivative at the desired concentration for a specific time.

  • To stop the uptake, rapidly cool the culture by adding it to ice-cold quenching solution.

  • Centrifuge the cell suspension through a layer of silicone oil to separate the cells from the extracellular medium.

  • Remove the supernatant and wash the cell pellet with ice-cold quenching solution.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or bead beating).

  • Add the internal standard to the cell lysate.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample using a validated LC-MS/MS method to quantify the concentration of the Arylomycin derivative relative to the internal standard.

  • Determine the intracellular volume of the bacterial pellet in a parallel experiment to calculate the intracellular concentration.

Visualizations

Arylomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_membrane Cytoplasmic Membrane SPase Signal Peptidase (SPase) Secreted_Protein Mature Secreted Protein SPase->Secreted_Protein Signal Peptide Cleavage Accumulated_Pre-proteins Accumulation of Unprocessed Pre-proteins SPase->Accumulated_Pre-proteins Blockage Pre-protein Pre-protein with Signal Peptide Pre-protein->SPase Secretion Pathway Arylomycin_B5 This compound Derivative Arylomycin_B5->SPase Inhibition Membrane_Disruption Membrane Disruption Accumulated_Pre-proteins->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action of this compound derivatives.

Experimental_Workflow_Cell_Penetration cluster_invitro In Vitro Assays cluster_intracellular Intracellular Quantification MIC_Assay MIC Assay (Wild-type vs. Mutant) Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis NPN_Assay NPN Uptake Assay NPN_Assay->Data_Analysis LCMS LC-MS/MS Analysis LCMS->Data_Analysis Arylomycin_Derivative This compound Derivative Bacterial_Culture Bacterial Culture Arylomycin_Derivative->Bacterial_Culture Bacterial_Culture->MIC_Assay Bacterial_Culture->NPN_Assay Bacterial_Culture->LCMS Troubleshooting_Logic Start High MIC Observed Check_Penetration Assess Outer Membrane Penetration (NPN Assay) Start->Check_Penetration Check_Efflux Investigate Efflux (Use Efflux Mutants) Start->Check_Efflux Check_Target_Binding Determine Target Affinity (In Vitro SPase Assay) Start->Check_Target_Binding Penetration_Issue Poor Penetration Check_Penetration->Penetration_Issue Low Permeability Efflux_Issue Efflux Substrate Check_Efflux->Efflux_Issue High Efflux Target_Issue Low Target Affinity Check_Target_Binding->Target_Issue High IC50 Modify_Structure Rational Structural Modification Penetration_Issue->Modify_Structure Efflux_Issue->Modify_Structure Target_Issue->Modify_Structure

References

refining experimental conditions for Arylomycin B5 efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arylomycin B5.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound efficacy studies.

Question IDQuestionAnswer
ARY-001Why am I observing no antibacterial activity with this compound against my bacterial strain? Several factors could contribute to a lack of activity. Firstly, natural resistance to arylomycins is common in many bacterial species, including important pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This resistance is often due to the presence of a specific proline residue in the drug's target, type I signal peptidase (SPase).[1][2] Secondly, ensure the compound has been properly solubilized and is used at the correct concentration. Arylomycins are lipopeptides and may require specific solvents for complete dissolution.[3] Finally, confirm the viability and growth phase of your bacterial inoculum; arylomycins are most effective against actively growing cells.[4]
ARY-002My MIC values for this compound are inconsistent across experiments. What could be the cause? Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several sources. Variations in the initial bacterial inoculum density can significantly impact MIC results.[4] Ensure you are using a standardized inoculum prepared to the recommended cell density (e.g., 5 x 10^5 CFU/mL).[4] The type and preparation of the culture medium (e.g., cation-adjusted Mueller-Hinton Broth) are also critical for reproducibility.[5][6] Finally, ensure accurate serial dilutions of this compound and consistent incubation conditions (temperature and duration).[5]
ARY-003I am observing poor solubility of this compound in my assay medium. How can I improve this? Arylomycins, being lipopeptides, can have limited aqueous solubility.[3] It is recommended to prepare a stock solution in a suitable organic solvent, such as DMSO, before diluting it into the final assay medium.[5] Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to the bacteria and affect the results. Typically, the final DMSO concentration should be kept at 1% or lower.[5] Some studies have also suggested that glycosylated forms of arylomycins may have improved solubility.[3]
ARY-004The bactericidal effect in my time-kill assays with this compound is very slow. Is this expected? Yes, the bactericidal kinetics of arylomycins can be slow and may not be strongly dependent on the concentration of the antibiotic.[4] This is consistent with its mechanism of action, which involves the inhibition of protein secretion, leading to a gradual loss of viability rather than rapid cell lysis.[4] The effect of this compound also differs between bacterial species; for example, it has been observed to be bactericidal against rapidly growing E. coli but may have a more bacteriostatic effect on S. aureus.[4]
ARY-005How can I determine if my bacterial strain is resistant to this compound due to a mutation in the SPase target? The most direct way to confirm resistance due to a target mutation is to sequence the gene encoding for the type I signal peptidase (SPase) in your bacterial strain.[1] Look for mutations that result in an amino acid substitution at the position analogous to Pro84 in E. coli or Pro29 in S. aureus.[1][2] Alternatively, you can test the activity of this compound against a genetically sensitized strain of the same bacterial species where the resistance-conferring proline has been mutated to a more susceptible residue, such as serine or leucine.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[5]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing 100 µL of cation-adjusted Mueller-Hinton II Broth (MHBII) per well.[4]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum by suspending colonies grown for 24 hours on Mueller-Hinton Agar (MHA) into MHBII.

    • Adjust the final density of the suspension to 1 x 10^7 CFU/mL.[5]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 5 µL of the bacterial suspension to achieve a final density of 5 x 10^5 CFU/mL.[4]

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 24 hours.[4]

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth occurs.[4]

Time-Kill Assay

This protocol outlines the steps to assess the bactericidal or bacteriostatic activity of this compound over time.[4]

  • Preparation of Bacterial Culture:

    • Inoculate a 50 mL conical tube containing 10 mL of MHBII with bacterial colonies to a final optical density at 600 nm (OD600) of 0.025.

    • Grow the culture to a mid-logarithmic phase (OD600 = 0.4 to 0.5).[4]

  • Assay Setup:

    • Dilute the mid-logarithmic phase culture with pre-warmed MHBII to a final density of 1 x 10^6 CFU/mL.

    • Aliquot 3 mL of the diluted culture into 14 mL culture tubes containing various concentrations of this compound (e.g., 2x and 8x the MIC).[4]

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking at 275 rpm.[4]

    • At specified time points (e.g., 0, 2, 4, 8, 18, and 24 hours), collect aliquots from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in phosphate-buffered saline (PBS).

    • Plate the dilutions onto MHA plates and incubate for 24 hours to determine the number of viable colony-forming units (CFU).[4]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration.

    • A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[7]

Data Summary

The following table summarizes the reported in vitro efficacy of an Arylomycin derivative against E. coli SPase I.

Inhibitor ClassCompoundTarget EnzymeEfficacy (Ki)Mechanism of Action
LipopeptideArylomycin A2E. coli SPase I (LepB)50–158 nMCompetitive, reversible
[Data sourced from BenchChem][8]

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits Type I Signal Peptidase (SPase).

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start mic MIC Determination start->mic time_kill Time-Kill Assay mic->time_kill cytotoxicity Cytotoxicity Assay (Optional) time_kill->cytotoxicity data_analysis Data Analysis & Interpretation time_kill->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting Logic for Lack of this compound Activity

Troubleshooting_Logic start No Activity Observed check_strain Is the strain naturally resistant? start->check_strain check_compound Is the compound properly prepared? check_strain->check_compound No solution_strain Sequence SPase gene or use a sensitized strain. check_strain->solution_strain Yes check_protocol Is the experimental protocol correct? check_compound->check_protocol No solution_compound Verify solubility and concentration. check_compound->solution_compound Yes solution_protocol Review inoculum density and growth phase. check_protocol->solution_protocol No

Caption: A decision tree for troubleshooting lack of this compound activity.

References

Validation & Comparative

Unveiling the Antibacterial Potential: A Comparative Analysis of Arylomycin A and B Series

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial spectra of Arylomycin A and B series reveals subtle yet significant differences in their activity, primarily influenced by a key structural modification. While both series exhibit potent activity against a range of Gram-positive bacteria, the nitration of the core macrocycle in the Arylomycin B series modestly expands its spectrum, highlighting a potential avenue for further antibiotic development.

The Arylomycin class of lipopeptide antibiotics, originally isolated from Streptomyces sp., represents a promising frontier in the fight against bacterial infections due to their unique mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1][2] This enzyme is crucial for bacterial protein secretion and is a novel target not exploited by current clinical antibiotics.[3] This guide provides a comparative analysis of the antibacterial spectrum of the Arylomycin A and B series, supported by experimental data, to inform researchers and drug development professionals.

Distinguishing Features: Structure and Spectrum

The primary structural difference between the Arylomycin A and B series lies in the substitution on the tyrosine residue within their shared core macrocycle. The Arylomycin B series is characterized by the presence of a nitro group on this residue, whereas the Arylomycin A series remains unmodified at this position.[4] This seemingly minor alteration has been shown to influence the antibacterial activity against specific bacterial species.

Both Arylomycin A and B series demonstrate a promising, albeit initially perceived as narrow, spectrum of activity, primarily targeting Gram-positive bacteria.[2] However, subsequent research has revealed that the true spectrum is broader but is often masked by naturally occurring mutations in the SPase of many bacterial species.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the Arylomycin A and B series has been quantified using Minimum Inhibitory Concentration (MIC) assays. The data presented below is a summary from multiple studies, showcasing the activity of representative compounds from each series against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Arylomycin A and B Series against Gram-Positive Bacteria

Bacterial SpeciesArylomycin A Derivative (A-C16)Arylomycin B Derivative (B-C16)
Staphylococcus epidermidis0.25 - 1.0Potent activity
Staphylococcus aureus>128>128
Streptococcus pyogenes84
Streptococcus pneumoniae816
Streptococcus agalactiae>1288
Corynebacterium glutamicum22
Rhodococcus opacus14
Brevibacillus brevis>64>64

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Arylomycin A and B Series against Gram-Negative Bacteria

Bacterial SpeciesArylomycin A Derivative (A-C16)Arylomycin B Derivative (B-C16)
Escherichia coli>128>128
Pseudomonas aeruginosa>128>128

Note: The activity of arylomycins against many strains of S. aureus, E. coli, and P. aeruginosa is limited due to a resistance-conferring proline residue in their SPase. Mutant strains lacking this residue show increased susceptibility.

A key observation from the comparative data is the enhanced activity of the Arylomycin B series against Streptococcus agalactiae, a significant human pathogen. While the A series shows no activity, the nitrated B series derivative exhibits a reasonably potent MIC of 8 µg/mL. For most other susceptible Gram-positive strains, the activities of the A and B series are largely comparable.

Mechanism of Action: Disruption of Protein Secretion

Arylomycins exert their antibacterial effect by inhibiting the bacterial type I signal peptidase (SPase). This enzyme is a membrane-bound protease responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. This process is essential for the proper localization and function of a multitude of extracellular and cell wall proteins. By blocking SPase, arylomycins disrupt this critical protein secretion pathway, leading to an accumulation of unprocessed pre-proteins in the cell membrane and ultimately, cell death.

SignalPeptidasePathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Pre-protein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation SPase Signal Peptidase (SPase) SecTranslocon->SPase Processing MatureProtein Mature Protein SPase->MatureProtein Cleavage of Signal Peptide Arylomycin Arylomycin A/B Arylomycin->SPase Inhibition

References

Arylomycin B5 vs. Vancomycin: A Comparative Guide on Efficacy Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Arylomycin B5 and vancomycin (B549263) against Staphylococcus aureus, a significant human pathogen. The information presented herein is based on available experimental data to assist researchers in understanding the potential of arylomycins as an alternative to conventional glycopeptide antibiotics.

Executive Summary

Vancomycin has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains necessitates the exploration of novel antibiotics with different mechanisms of action. The arylomycins, a class of natural product antibiotics, represent a promising alternative. This guide focuses on this compound, a member of this class, and compares its anti-Staphylococcus aureus efficacy with that of vancomycin. It is important to note that publicly available data specifically for "this compound" is limited. Therefore, this guide utilizes data from closely related and well-studied arylomycin derivatives, primarily Arylomycin A-C16 and M131, as surrogates to provide a comprehensive comparison.

Mechanism of Action

This compound and vancomycin employ fundamentally different mechanisms to inhibit bacterial growth, which is a key factor in their potential utility, especially against resistant strains.

Vancomycin targets the bacterial cell wall synthesis pathway. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan layer, ultimately leading to cell lysis.

This compound , on the other hand, inhibits type I signal peptidase (SPase), an essential bacterial enzyme. SPase is responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane. By inhibiting SPase, arylomycins disrupt protein secretion, leading to an accumulation of unprocessed preproteins in the cell membrane and subsequent cell death.[1][2]

Antibiotic_Mechanisms cluster_vancomycin Vancomycin cluster_arylomycin This compound Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to Peptidoglycan Precursor Peptidoglycan Precursor D-Ala-D-Ala->Peptidoglycan Precursor Transglycosylation Transglycosylation Peptidoglycan Precursor->Transglycosylation Transpeptidation Transpeptidation Peptidoglycan Precursor->Transpeptidation Cell Wall Synthesis Cell Wall Synthesis Transglycosylation->Cell Wall Synthesis Transpeptidation->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to This compound This compound SPase SPase This compound->SPase Inhibits Preprotein Preprotein SPase->Preprotein Cleaves Protein Secretion Protein Secretion Preprotein->Protein Secretion Mature Protein Mature Protein Protein Secretion->Mature Protein Cell Death Cell Death Protein Secretion->Cell Death Disruption leads to

Fig. 1: Mechanisms of Action

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the in vitro activity of arylomycin derivatives and vancomycin against various strains of Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) against S. aureus

AntibioticS. aureus StrainMIC (µg/mL)Reference
Arylomycin A-C16 Clinical MSSA Isolates (n=85)16-32[3]
Clinical MRSA Isolates (n=16)>128[3]
USA300 (MRSA)>128[3]
NCTC 8325>128
Arylomycin M131 Arylomycin A-C16-sensitive isolates1-4
Arylomycin A-C16-resistant isolates>32
Vancomycin Methicillin-Susceptible S. aureus (MSSA)0.5 - 1.0
Methicillin-Resistant S. aureus (MRSA)1.0 - 2.0
Vancomycin-Intermediate S. aureus (VISA)4.0 - 8.0
Vancomycin-Resistant S. aureus (VRSA)≥16

Note: The majority of wild-type S. aureus strains exhibit high MICs to Arylomycin A-C16 due to a proline residue in the SPase binding site. Arylomycin M131 is a more potent analog with improved activity.

Table 2: Time-Kill Kinetics of Arylomycin A-C16 against a Sensitized S. aureus Strain *

Time (hours)2x MIC8x MIC
0 00
4 ~0~0
18 ~ -0.3~ -1.3

*Data derived from a study using an arylomycin-susceptible S. aureus strain (PAS8001) and shows the log10 CFU/mL reduction from the initial inoculum.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standardized procedure for determining MICs.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: S. aureus colonies from an overnight culture on an agar (B569324) plate are suspended in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

MIC_Workflow Start Start Prepare Serial Dilutions of Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare Serial Dilutions of Antibiotic Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions of Antibiotic->Inoculate Microtiter Plate Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Microtiter Plate Incubate at 37°C for 16-20h Incubate at 37°C for 16-20h Inoculate Microtiter Plate->Incubate at 37°C for 16-20h Read Results (Visual Inspection for Turbidity) Read Results (Visual Inspection for Turbidity) Incubate at 37°C for 16-20h->Read Results (Visual Inspection for Turbidity) Determine MIC Determine MIC Read Results (Visual Inspection for Turbidity)->Determine MIC End End Determine MIC->End

Fig. 2: MIC Determination Workflow
Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting inoculum of S. aureus is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Antibiotic: The bacterial suspension is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.

  • Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined for each time point and concentration.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal.

In Vivo Efficacy

Some studies on arylomycin derivatives have shown efficacy in murine infection models. For instance, one study demonstrated that an optimized arylomycin derivative was effective in a murine skin infection model against MRSA. Further in vivo comparative studies are necessary to definitively establish the relative efficacy of this compound and vancomycin.

Resistance Mechanisms

Vancomycin Resistance: Resistance to vancomycin in S. aureus is primarily mediated by the acquisition of the vanA operon, which results in the modification of the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-lactate. This change significantly reduces the binding affinity of vancomycin. VISA strains typically exhibit a thickened cell wall with an increased number of "false" D-Ala-D-Ala targets that trap vancomycin before it can reach its site of action.

Arylomycin Resistance: Natural resistance to many arylomycins in S. aureus is conferred by the presence of a proline residue in the binding pocket of SPase, which reduces the binding affinity of the antibiotic. Acquired resistance can occur through mutations in the spsB gene, which encodes for SPase.

Conclusion

This compound and its analogs represent a novel class of antibiotics with a distinct mechanism of action compared to vancomycin. While wild-type S. aureus often exhibits high resistance to certain arylomycins, derivatives with improved potency are being developed. The available in vitro data suggests that optimized arylomycins can have significant activity against S. aureus, including strains that may be less susceptible to vancomycin. However, a clear advantage of this compound over vancomycin in treating S. aureus infections in a clinical setting cannot be concluded without direct comparative in vivo studies and further clinical trials. The unique mechanism of action of arylomycins makes them a valuable area of research for combating antibiotic-resistant S. aureus.

References

Comparative Cytotoxicity Analysis of Arylomycin B5 on Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of Arylomycin B5, a member of the arylomycin class of antibiotics, on eukaryotic cell lines. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

Arylomycins are a class of antibiotics that selectively target and inhibit the bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.[1][2] This mechanism of action is specific to prokaryotes, suggesting a favorable safety profile for eukaryotic cells. This guide synthesizes the available, though limited, data on the cytotoxicity of arylomycins in eukaryotic systems and provides a comparative perspective with other classes of antibiotics.

Cytotoxicity Profile of Arylomycins

A key study demonstrated that an arylomycin compound (likely Arylomycin C16) exhibited no adverse effects on human HeLa 229 cells at concentrations up to 20 μg/ml.[3] This finding suggests a low potential for cytotoxicity in eukaryotic cells. The high selectivity for the bacterial SPase enzyme is the primary reason for this low toxicity.

Table 1: Summary of Arylomycin Cytotoxicity Data on Eukaryotic Cell Lines

CompoundCell LineAssayResult
Arylomycin (unspecified)HeLa 229 (Human)Not specifiedNo adverse effects observed up to 20 μg/ml[3]

Comparative Cytotoxicity with Other Antibiotics

While direct comparative studies of this compound against other antibiotics on eukaryotic cell lines are scarce, data from separate studies on other antibiotic classes, such as aminoglycosides, offer a point of reference. Aminoglycosides, for instance, have been shown to induce cytotoxic effects in mammalian cell lines at varying concentrations.[4]

Table 2: General Cytotoxicity Comparison of Antibiotic Classes on Eukaryotic Cell Lines (Data from multiple sources)

Antibiotic ClassExample Compound(s)General Cytotoxicity on Eukaryotic Cells
Arylomycins This compound (by inference)Low: No adverse effects reported at concentrations effective against bacteria.
AminoglycosidesDihydrostreptomycin, NeomycinVariable to High: Can cause significant decreases in cell viability in cell lines like BHK-21, FEA, and VERO at high concentrations.
Other (for context)VariousCytotoxicity varies widely depending on the compound and cell line.

Experimental Protocols

As specific protocols for assessing the cytotoxicity of this compound on eukaryotic cells are not detailed in the available literature, a generalized protocol based on standard cell viability assays is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for evaluating cytotoxicity.

Generalized MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding:

    • Plate eukaryotic cells (e.g., HeLa, HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action and Eukaryotic Selectivity

The primary target of arylomycins is the bacterial type I signal peptidase (SPase). This enzyme is crucial for the processing of secreted proteins in bacteria. Eukaryotic cells have a different signal peptidase complex located in the endoplasmic reticulum, which is structurally distinct from the bacterial SPase. This difference in the molecular target is the basis for the selective activity of arylomycins against bacteria and their low toxicity towards eukaryotic cells.

cluster_bacterium Bacterial Cell cluster_eukaryote Eukaryotic Cell Bacterial Ribosome Bacterial Ribosome Pre-protein Pre-protein Bacterial Ribosome->Pre-protein Translation SPase SPase Pre-protein->SPase Secretion Pathway Mature Protein Mature Protein SPase->Mature Protein Cleavage This compound This compound This compound->SPase Inhibition Eukaryotic Ribosome Eukaryotic Ribosome Eukaryotic Pre-protein Eukaryotic Pre-protein Eukaryotic Ribosome->Eukaryotic Pre-protein Translation Signal Peptidase Complex (ER) Signal Peptidase Complex (ER) Eukaryotic Pre-protein->Signal Peptidase Complex (ER) Translocation Eukaryotic Mature Protein Eukaryotic Mature Protein Signal Peptidase Complex (ER)->Eukaryotic Mature Protein Cleavage Arylomycin B5_euk This compound Arylomycin B5_euk->Signal Peptidase Complex (ER) No Interaction

Caption: this compound's selective inhibition of bacterial SPase.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound like this compound on eukaryotic cell lines.

Start Start Cell_Culture Culture Eukaryotic Cell Lines (e.g., HeLa, HEK293) Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (and Controls) Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Assay Data_Collection Measure Absorbance/ Fluorescence/Luminescence Assay->Data_Collection Data_Analysis Calculate % Viability and IC50 Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for in vitro cytotoxicity testing.

References

cross-resistance studies of Arylomycin B5 with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Arylomycins, a novel class of antibiotics targeting bacterial type I signal peptidase (SPase), represent a promising avenue in the fight against multidrug-resistant pathogens. Understanding their cross-resistance profile with existing antibiotic classes is crucial for their potential clinical application and for designing effective combination therapies. This guide provides a comparative analysis of the cross-resistance and synergistic interactions of arylomycin B5 and its derivatives with other antibiotics, supported by available experimental data.

Arylomycins exert their antibacterial effect by inhibiting SPase, an essential enzyme in the bacterial protein secretion pathway[1][2]. Resistance to arylomycins primarily arises from mutations in the gene encoding SPase[3]. Studies have explored the interplay between arylomycins and other antibiotic classes, revealing instances of synergy, antagonism, and cross-resistance.

Quantitative Analysis of Cross-Resistance and Synergy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various arylomycin derivatives against different bacterial strains, including multidrug-resistant (MDR) isolates, and highlights their interactions with other antibiotics. It is important to note that much of the published data pertains to arylomycin analogs such as A-C16, M131, and G0775, which have been optimized for improved activity.

Bacterial SpeciesArylomycin DerivativeMIC (µg/mL)Other AntibioticNature of InteractionReference
Escherichia coli (genetically sensitized)Arylomycin A-C164GentamicinSynergy[3]
RifampinSynergy[3]
CephalexinMild Synergy
CiprofloxacinMild Synergy
TetracyclineAntagonism
Staphylococcus aureus (genetically sensitized)Arylomycin A-C16-GentamicinSynergy
TetracyclineAdditive
ErythromycinAdditive
VancomycinAdditive
RifampinAntagonism
TrimethoprimAntagonism
Staphylococcus aureus (Panel of strains)Arylomycin A-C1616 to >128--
Arylomycin M1311 to >32--
Staphylococcus aureus (Daptomycin-resistant clinical isolates with mprF mutations)G0775-DaptomycinCross-resistance
Acinetobacter baumannii (MDR)G0775≤4--
Pseudomonas aeruginosa (MDR)G0775≤16--
Escherichia coli (MDR clinical isolates)G0775≤0.25--
Klebsiella pneumoniae (MDR clinical isolates)G0775≤0.25--

Experimental Protocols

The determination of cross-resistance and synergistic interactions typically involves standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of arylomycins and other antibiotics is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) medium are suspended in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis. This creates a matrix of wells containing various combinations of the two antibiotics.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for MIC determination and incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC is the sum of the MIC of each drug in the combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizing Experimental Workflow and Arylomycin's Mechanism

The following diagrams illustrate the experimental workflow for determining antibiotic synergy and the mechanism of action of arylomycins.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture antibiotic_dilution Serial Dilution of Antibiotics A and B start->antibiotic_dilution inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation checkerboard_setup Checkerboard Plate Setup (Combination of A and B) antibiotic_dilution->checkerboard_setup checkerboard_setup->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_reading Read MIC of Combination incubation->mic_reading fic_calculation Calculate FIC Index mic_reading->fic_calculation interpretation Interpret Interaction (Synergy, Additive, Antagonism) fic_calculation->interpretation end End interpretation->end

Caption: Workflow for Checkerboard Synergy Testing.

arylomycin_moa cluster_cell Bacterial Cell cluster_membrane Cytoplasmic Membrane spase Signal Peptidase (SPase) mature_protein Mature Secreted Protein spase->mature_protein cell_death Cell Death spase->cell_death essential for viability preprotein Pre-protein with Signal Peptide preprotein->spase cleavage protein_secretion Protein Secretion (e.g., Virulence Factors) mature_protein->protein_secretion protein_secretion->cell_death contributes to arylomycin This compound arylomycin->spase inhibits

Caption: Mechanism of Action of this compound.

References

Optimized Arylomycin Analogs: A New Frontier in the Fight Against Gram-Negative Superbugs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the enhanced broad-spectrum activity of optimized Arylomycin analogs against multidrug-resistant (MDR) Gram-negative bacteria, with a focus on G0775 and the next-generation analog 138f.

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In particular, Gram-negative pathogens have become a major concern due to their intrinsic resistance mechanisms and the lack of new antibiotic classes to combat them for over half a century.[1] A promising new class of antibiotics, the optimized Arylomycin analogs, has emerged as a potent weapon against these resilient pathogens. This guide provides a comparative analysis of the in-vitro activity of the lead compound, G0775, and a more recent, potent analog, 138f, against key MDR Gram-negative bacteria, alongside a comparison with standard-of-care antibiotics, meropenem (B701) and ciprofloxacin.

Mechanism of Action: A Novel Target

Arylomycins exhibit a novel mechanism of action by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme responsible for the cleavage of signal peptides from proteins secreted across the cell membrane.[1][2] This inhibition disrupts protein localization and ultimately leads to bacterial cell death. The optimization of natural Arylomycins to create analogs like G0775 has successfully broadened their spectrum to include Gram-negative bacteria, a feat not achieved by their natural counterparts.[1]

dot

cluster_bacterium Gram-Negative Bacterium Pre-protein Pre-protein SPase Signal Peptidase (SPase) Pre-protein->SPase Signal Peptide Cleavage Mature_Protein Mature_Protein SPase->Mature_Protein Release Cell_Death Cell_Death SPase->Cell_Death Disrupted Protein Secretion Cellular_Functions Cellular_Functions Mature_Protein->Cellular_Functions Essential Functions Arylomycin_Analog Optimized Arylomycin (e.g., G0775, 138f) Arylomycin_Analog->SPase Inhibition Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Antibiotic Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

References

Arylomycin B5 Combination Therapy vs. Monotherapy: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates innovative therapeutic strategies. Arylomycins, a class of antibiotics targeting the essential bacterial type I signal peptidase (SPase), represent a promising avenue for novel drug development.[1] This guide provides an objective comparison of arylomycin B5 combination therapy versus monotherapy based on available in vitro experimental data. Due to the limited availability of specific data for this compound, this guide utilizes data from the closely related and well-studied arylomycin A-C16 as a representative analog.

Executive Summary

In vitro studies have demonstrated that arylomycin combination therapy, particularly with aminoglycosides, can result in significant synergistic effects, enhancing antibacterial efficacy compared to monotherapy. This guide summarizes the key findings, presents detailed experimental protocols for assessing synergy, and visualizes the underlying scientific principles.

Data Presentation: Arylomycin Synergy

The following table summarizes the in vitro synergistic activity of Arylomycin A-C16 in combination with other antibiotics against key bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a standard measure of synergy, with a value of ≤ 0.5 indicating a synergistic interaction.

Arylomycin Analog Combination Agent Bacterial Strain MIC (Arylomycin Alone) µg/mL MIC (Combination Agent Alone) µg/mL MIC (Arylomycin in Combination) µg/mL MIC (Combination Agent in Combination) µg/mL FICI Interpretation Reference
Arylomycin A-C16GentamicinEscherichia coli>1282320.25≤ 0.5Synergy[1]
Arylomycin A-C16GentamicinStaphylococcus aureus16-320.54-80.0625≤ 0.5Synergy[1][2]
Arylomycin A-C16RifampinEscherichia coli>1284---Pronounced Synergy[1]
Arylomycin A-C16CephalexinEscherichia coli>1288---Mild Synergy
Arylomycin A-C16CiprofloxacinStaphylococcus aureus16-320.25---Mild Synergy
Arylomycin A-C16TetracyclineEscherichia coli>1282---Antagonism
Arylomycin A-C16RifampinStaphylococcus aureus16-320.015---Pronounced Antagonism

Note: Specific MIC values in combination and FICI for Rifampin and Cephalexin combinations were not provided in the source material, but the qualitative synergistic interaction was noted. The FICI values for Gentamicin are calculated based on the reported MIC reductions and the standard FICI formula.

Mechanism of Synergy: Arylomycin and Aminoglycosides

Arylomycins inhibit type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway. This inhibition leads to a disruption in the localization of proteins. Aminoglycosides, on the other hand, bind to the 30S ribosomal subunit, causing mistranslation and the production of toxic peptides. The synergistic effect likely arises from a multi-pronged attack on bacterial protein processing and synthesis, overwhelming the bacterium's ability to cope with cellular stress.

cluster_Arylomycin Arylomycin Action cluster_Aminoglycoside Aminoglycoside Action Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits Protein_Secretion Protein Secretion Pathway SPase->Protein_Secretion Essential for Bacterial_Cell_Death Synergistic Bacterial Cell Death Protein_Secretion->Bacterial_Cell_Death Disruption leads to Aminoglycoside Aminoglycoside (e.g., Gentamicin) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Causes Mistranslation Protein_Synthesis->Bacterial_Cell_Death Toxic Peptides lead to start Start prep_plate Prepare 96-well plate with serial dilutions of Drug A (rows) and Drug B (columns) start->prep_plate inoculate Inoculate wells with standardized bacterial suspension prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC for each well (no visible growth) incubate->read_mic calc_fici Calculate FICI for each combination read_mic->calc_fici interpret Interpret FICI value (Synergy, Additive, Indifference, Antagonism) calc_fici->interpret end End interpret->end

References

Safety Operating Guide

Safe Disposal of Arylomycin B5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of Arylomycin B5.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, a thorough risk assessment should be conducted. Given that this compound is an antibiotic, it should be handled as a potent and potentially hazardous chemical.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[1][2] This includes:

  • Safety goggles to protect from splashes.[2]

  • A lab coat to protect clothing and skin.[1][2]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Closed-toe shoes are mandatory in a laboratory setting.

Handling Precautions:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably a fume hood.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste. Do not mix with other solvent wastes unless compatibility is confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Contaminated Media: Cell culture media containing antibiotics that are not heat-labile should be treated as chemical waste. Autoclaving may destroy pathogens but will not necessarily deactivate the antibiotic.

Labeling and Storage of Waste

Accurate labeling and safe storage of waste are regulatory requirements and essential for safety.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name (this compound). The label should also include the date the waste was first added to the container and any associated hazards (e.g., "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to catch any potential leaks. Ensure containers are kept closed except when adding waste.

Disposal Procedure

The final disposal of chemical waste must be handled by trained professionals.

  • Consult Institutional Policy: Before initiating disposal, review your institution's specific guidelines for chemical waste. Your Environmental Health and Safety (EHS) department is the primary resource for this information.

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: If a small amount of this compound is spilled, clean it up promptly using appropriate PPE and spill cleanup materials. The cleanup materials should then be disposed of as hazardous waste.

  • Major Spills: For larger spills, evacuate the area and alert your institution's EHS or emergency response team immediately.

Data Presentation: Safety and Handling Summary

ParameterGuideline
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, closed-toe shoes.
Handling Use in a well-ventilated area or fume hood. Avoid inhalation of dust or contact with skin and eyes.
Waste Classification Hazardous Chemical Waste.
Solid Waste Collection Designated, labeled, leak-proof container.
Liquid Waste Collection Approved, labeled, compatible chemical waste container. Segregate from incompatible wastes.
Storage Designated satellite accumulation area with secondary containment. Keep containers closed.
Disposal Method Through institutional Environmental Health and Safety (EHS) office for incineration or other approved treatment.
Spill Cleanup Use appropriate spill kit and PPE. Dispose of cleanup materials as hazardous waste.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound for Disposal risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe segregate Segregate Waste Type ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid or Contaminated Items collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid (Stock Solution) store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Certified Vendor contact_ehs->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Arylomycin B5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Arylomycin B5 was found. This guide is based on established best practices for handling potent, novel research compounds and should be supplemented by a compound-specific risk assessment before any work begins.[1] Always adhere to your institution's specific safety protocols.

This compound is a research-grade antibiotic compound. As with any investigational substance, its full toxicological properties are not yet completely understood. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it is a potent and hazardous substance.[2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, especially when working with the powdered form or creating solutions.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection N95 or higher-rated respirator or a Powered Air-Purifying Respirator (PAPR)Recommended for handling the solid compound or any procedure that may generate aerosols. A proper fit test is essential for disposable respirators.[1]
Hand Protection Double Gloving (Nitrile)Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[1]
Body Protection Disposable Gown or Lab CoatA dedicated, disposable gown is preferred. If using a reusable lab coat, it should be professionally laundered and not taken outside the lab.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Closed-toe shoes and Shoe CoversClosed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be worn in the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.

  • Preparation and Planning:

    • Review this guide and your institution's standard operating procedures (SOPs) for handling potent compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated and clearly labeled workspace, preferably within a chemical fume hood or a biological safety cabinet, especially when handling the powdered form.

    • Have a chemical spill kit readily accessible.

  • Handling the Compound:

    • Weighing: If possible, use a closed system for weighing. When handling the solid, use techniques that minimize dust generation, such as gentle scooping.

    • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

    • General Use: Avoid skin and eye contact with all forms of the chemical. Do not eat, drink, or apply cosmetics in the laboratory.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate disinfectant, such as a 70% ethanol (B145695) solution or a 10% bleach solution, followed by a rinse with purified water.

    • PPE Removal: Remove PPE carefully to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

    • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Place all contaminated solid waste, including unused compound, contaminated PPE (gloves, gowns, shoe covers), and weighing papers, into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any liquid waste containing this compound down the drain.

  • Sharps Waste:

    • Any needles or other sharps used in handling this compound should be disposed of in a designated sharps container.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Protocols B Don Appropriate PPE A->B C Prepare Designated Workspace B->C D Weigh Solid this compound (in fume hood) C->D Proceed to handling E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment F->G F->G Experiment complete H Segregate & Label Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste via EHS H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.